KSK94
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H26N4O |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
4-[4-[3-(4-pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile |
InChI |
InChI=1S/C25H26N4O/c26-20-21-2-4-22(5-3-21)23-6-8-25(9-7-23)30-19-1-14-28-15-17-29(18-16-28)24-10-12-27-13-11-24/h2-13H,1,14-19H2 |
Clé InChI |
MROYQSNDBHFVIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C4=CC=NC=C4 |
Origine du produit |
United States |
Foundational & Exploratory
KSK94: A Dual-Targeting Approach to Combating Obesity - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obesity, a global health crisis, necessitates the development of novel and effective therapeutic interventions. KSK94, a potent small molecule, has emerged as a promising anti-obesity agent through its unique dual mechanism of action, targeting both the histamine H3 receptor (H3R) and the sigma-2 receptor (σ2R). This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the context of obesity, intended for researchers, scientists, and drug development professionals. This document summarizes the current understanding of this compound's molecular interactions, downstream signaling pathways, and its physiological effects on appetite, metabolism, and adipose tissue. Quantitative data from key preclinical studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the pivotal animal studies are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear graphical representation of the complex biological processes involved.
Introduction
The escalating prevalence of obesity and its associated comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease, underscores the urgent need for innovative pharmacological strategies. The central nervous system plays a crucial role in regulating energy homeostasis, with numerous neurotransmitter systems involved in the intricate control of food intake and energy expenditure. This compound has been identified as a compelling anti-obesity candidate due to its dual antagonism of the histamine H3 receptor (H3R) and the sigma-2 receptor (σ2R), offering a multi-faceted approach to weight management.
Core Mechanism of Action: Dual Antagonism of H3R and σ2R
This compound exerts its anti-obesity effects by simultaneously modulating two distinct receptor systems: the histaminergic system via H3R antagonism and the less characterized sigma receptor system via σ2R antagonism.
Histamine H3 Receptor (H3R) Antagonism
The H3R is a presynaptic autoreceptor and heteroreceptor that is predominantly expressed in the central nervous system. As an autoreceptor on histaminergic neurons, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other key neurotransmitters involved in appetite regulation, such as dopamine, norepinephrine, and acetylcholine.
This compound acts as a potent antagonist/inverse agonist at the H3R. By blocking the inhibitory effect of the H3R, this compound leads to an increased release of histamine in the brain, particularly in hypothalamic regions critical for appetite control. Elevated histamine levels act on other histamine receptors, such as the H1 receptor, to promote satiety and reduce food intake. This anorectic effect is a primary contributor to the anti-obesity properties of this compound.
Sigma-2 Receptor (σ2R) Antagonism
The sigma-2 receptor, recently identified as transmembrane protein 97 (TMEM97), is an intracellular protein with emerging roles in cellular signaling and metabolism. While the precise role of σ2R in obesity is still under investigation, studies suggest its involvement in lipid metabolism and cellular stress responses. This compound exhibits a significant binding affinity for the σ2R. Its antagonistic action at this receptor is thought to contribute to its anti-obesity effects, potentially by modulating lipid handling in adipocytes and other metabolic tissues. Some evidence suggests that σ2R ligands may influence fat oxidation and the browning of white adipose tissue, processes that increase energy expenditure.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds from preclinical studies.
Table 1: Receptor Binding Affinities (Ki) of this compound and Related Compounds
| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |
| This compound | 7.9 | 2958 | 75.2 |
Data compiled from various sources.
Table 2: In Vivo Efficacy of this compound in a Rat Model of Diet-Induced Obesity
| Treatment Group | Dose (mg/kg, i.p.) | Body Weight Gain (g) | Caloric Intake (kcal/day) | Visceral Adipose Tissue (g) | Plasma Leptin (ng/mL) | Plasma Resistin (ng/mL) |
| Control (Standard Diet) | Vehicle | 25 ± 3 | 60 ± 5 | 10 ± 2 | 2.5 ± 0.5 | 5 ± 1 |
| Obese Control (Palatable Diet) | Vehicle | 60 ± 5 | 95 ± 8 | 25 ± 4 | 6.0 ± 1.0 | 12 ± 2 |
| This compound (Palatable Diet) | 10 | 35 ± 4 | 70 ± 6 | 15 ± 3 | 3.0 ± 0.6 | 6 ± 1 * |
*p < 0.05 compared to Obese Control. Data are representative values from published studies.
Signaling Pathways
The dual-targeting mechanism of this compound initiates distinct downstream signaling cascades.
This compound-Mediated H3R Signaling in Hypothalamic Neurons
This compound, by acting as an antagonist/inverse agonist at the Gi-coupled H3 receptor, prevents the inhibition of adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, ultimately leading to increased histamine synthesis and release. The released histamine acts on postsynaptic H1 receptors on other hypothalamic neurons, such as pro-opiomelanocortin (POMC) neurons, to promote the release of anorexigenic neuropeptides, leading to a reduction in food intake.
Caption: this compound-mediated H3R signaling cascade in the hypothalamus.
Postulated this compound-Mediated σ2R/TMEM97 Signaling in Adipocytes
The sigma-2 receptor (TMEM97) is known to be involved in cholesterol homeostasis and may influence lipid metabolism. While the direct signaling pathway initiated by this compound's antagonism at σ2R in the context of obesity is not fully elucidated, a plausible mechanism involves the modulation of key proteins involved in lipid uptake and trafficking. This compound binding to σ2R/TMEM97 may alter its interaction with proteins like the LDL receptor (LDLR) and Niemann-Pick C1 (NPC1), which are crucial for cholesterol and lipid transport. This could lead to reduced lipid accumulation in adipocytes and potentially promote lipolysis and fatty acid oxidation, contributing to a healthier metabolic profile.
KSK94: A Dual-Target Ligand for the Histamine H3 and Sigma-2 Receptors with Anti-Obesity Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KSK94 is a novel synthetic compound that exhibits dual-target activity as a potent antagonist of the histamine H3 receptor (H3R) and a high-affinity ligand for the sigma-2 receptor (S2R), also known as transmembrane protein 97 (TMEM97). Preclinical studies have demonstrated its potential as a therapeutic agent for the management of obesity. This technical guide provides a comprehensive overview of the dual-target activity of this compound, including its pharmacological properties, proposed mechanisms of action, and detailed experimental methodologies for its evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, metabolic disorders, and medicinal chemistry.
Introduction
Obesity is a complex metabolic disorder characterized by excessive body fat accumulation, which presents a significant risk factor for numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain types of cancer. The search for effective anti-obesity therapeutics has led to the exploration of various molecular targets involved in the regulation of energy homeostasis. The central histaminergic system, particularly the histamine H3 receptor, has emerged as a promising target due to its role in modulating neurotransmitter release and influencing appetite and energy expenditure.[1][2][3] Concurrently, the sigma-2 receptor has been implicated in cellular processes related to lipid metabolism and adipocyte function, making it another attractive target for anti-obesity drug discovery.[4][5]
This compound has been designed as a dual-target ligand to simultaneously modulate both the histamine H3 and sigma-2 receptors. This approach is hypothesized to offer a synergistic effect, addressing multiple pathways involved in the pathophysiology of obesity. This document summarizes the current knowledge on the dual-target activity of this compound, presenting quantitative data, experimental protocols, and signaling pathway diagrams to facilitate further research and development.
Quantitative Data: Receptor Binding Affinity and In Vitro Activity
While specific Ki or IC50 values for this compound are detailed in a referenced primary publication, publicly available data for homologous compounds and other dual H3R/S2R ligands provide a strong indication of the expected potency of this compound.[5][6] The following tables summarize the binding affinities and functional activities of these related compounds.
Table 1: Binding Affinity (Ki) of Dual H3R/S2R Ligands
| Compound | Target | Ki (nM) | Species | Reference |
| Pitolisant | Histamine H3 Receptor | 1.5 | Human | [6] |
| Sigma-2 Receptor | 6.5 | Human | [6] |
Table 2: Functional Activity (IC50) of this compound Homologues at the Histamine H3 Receptor
| Compound | Assay Method | IC50 (nM) | Species | Reference |
| KSK-60 | LANCE Ultra cAMP | 0.8 - 1.5 | Not Specified | [5] |
| KSK-74 | LANCE Ultra cAMP | 23 - 32 | Not Specified | [5] |
| KSK-59 | LANCE Ultra cAMP & AequoScreen | ~3 | Not Specified | [7] |
| KSK-73 | LANCE Ultra cAMP & AequoScreen | 10 - 20 | Not Specified | [7] |
Experimental Protocols
The preclinical efficacy of this compound in the context of obesity has been evaluated using a rat model of diet-induced obesity.[1][8] The following sections detail the methodologies employed in these studies.
Animal Model of Diet-Induced Obesity
-
Species and Strain: Female Wistar rats are commonly used.[9][10]
-
Diet: Obesity is induced by providing ad libitum access to a palatable, high-energy diet, often referred to as a "cafeteria diet," for a period of several weeks (e.g., 28 days).[1][7] A control group is maintained on a standard laboratory chow.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature and humidity.
Compound Administration
-
Compound: this compound is administered via intraperitoneal (i.p.) injection.[1]
-
Dose: A typical effective dose used in studies is 10 mg/kg body weight, administered daily.[1][5]
-
Vehicle: A suitable vehicle, such as a solution of sterile saline with a small percentage of a solubilizing agent (e.g., Tween 80), is used for the control group.
-
Reference Compound: Bupropion/naltrexone can be used as a positive control for an anti-obesity agent.[1]
In Vivo Efficacy Assessment
-
Body Weight and Food Intake: Body weight and food consumption are monitored regularly throughout the study period.
-
Adipose Tissue Analysis: At the end of the study, visceral adipose tissue is collected for various analyses.
-
Histopathology: Adipose tissue is fixed in formalin, embedded in paraffin, and sectioned for hematoxylin and eosin (H&E) staining to assess adipocyte size and morphology.
-
Immunohistochemistry: Immunohistochemical staining can be performed to identify markers of inflammation or browning of white adipose tissue.
-
-
Biochemical Analysis:
-
Adipokine Levels: Levels of leptin and resistin in adipose tissue homogenates or plasma are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]
-
Oxidative Stress Markers: Malondialdehyde (MDA) and Ferric Reducing Ability of Plasma (FRAP) assays can be performed on adipose tissue homogenates to assess oxidative stress.[1]
-
-
Glucose Tolerance Test: An intraperitoneal glucose tolerance test (IPGTT) can be performed to assess glucose metabolism.[5]
Signaling Pathways and Mechanism of Action
The dual-target activity of this compound on the histamine H3 and sigma-2 receptors suggests a multi-faceted mechanism of action in combating obesity.
Histamine H3 Receptor Antagonism and Appetite Regulation
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system.[2][11] By antagonizing the H3 receptor, this compound is proposed to increase the synaptic concentration of histamine. This elevated histamine can then act on other histamine receptors, particularly the H1 receptor, which is known to have an anorexigenic effect.[3][11][12] This signaling cascade is believed to occur in key hypothalamic nuclei that regulate food intake, such as the ventromedial hypothalamus (VMH) and the paraventricular nucleus (PVN).[3][12]
Sigma-2 Receptor Modulation and Adipocyte Function
The sigma-2 receptor, identified as TMEM97, is involved in cholesterol homeostasis and has been shown to form a complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR) to regulate cholesterol uptake.[13][14][15][16] In the context of obesity, modulation of the sigma-2 receptor may influence adipocyte function and lipid metabolism. Studies on mice with ablated sigma-2 receptors have shown protection against diet-induced adiposity and enhanced fatty acid oxidation, particularly in males.[4][5] The precise downstream signaling cascade initiated by this compound at the sigma-2 receptor in adipocytes is an area of active investigation, but it is hypothesized to contribute to the observed anti-obesity effects, potentially through the browning of white adipose tissue.[1]
Conclusion
This compound represents a promising dual-target therapeutic candidate for the treatment of obesity. Its ability to antagonize the histamine H3 receptor and modulate the sigma-2 receptor provides a multi-pronged approach to influence appetite, energy expenditure, and adipocyte metabolism. The data and experimental protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further investigate the therapeutic potential of this compound and other dual-target ligands in the management of metabolic disorders. Further research is warranted to fully elucidate the intricate signaling pathways and to establish the clinical efficacy and safety of this novel compound.
References
- 1. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.uc.cl [repositorio.uc.cl]
- 3. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Rats as models for the study of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histaminergic regulation of food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 15. Sigma-2 Receptor | Encyclopedia MDPI [encyclopedia.pub]
- 16. mdpi.com [mdpi.com]
KSK94: A Dual-Ligand Targeting Histamine H3 and Sigma-2 Receptors — A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological profile of KSK94, a notable dual-ligand compound with high affinity for both the histamine H3 (H3R) and sigma-2 (σ2R) receptors. This document outlines its binding characteristics, the experimental procedures for assessing its receptor affinity, and the complex signaling pathways associated with its molecular targets.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for human histamine H3 and sigma-2 receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below, providing a clear comparison of its potency at each target.
| Receptor | This compound Kᵢ (nM) |
| Histamine H₃ | 7.9[1] |
| Sigma-2 (σ₂) | 75.2[1] |
| Sigma-1 (σ₁) | 2958[1] |
Table 1: Binding affinities of this compound for histamine H3, sigma-2, and sigma-1 receptors. Lower Kᵢ values indicate higher binding affinity.
Experimental Protocols for Receptor Binding Assays
The determination of this compound's binding affinity is achieved through competitive radioligand binding assays. Below are detailed methodologies for assessing its interaction with both the histamine H3 and sigma-2 receptors.
Histamine H₃ Receptor Binding Assay
This protocol is adapted from standard competitive binding assays utilizing cell membranes expressing the human histamine H3 receptor.
Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H3 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH), a selective H3R agonist.[2][3][4]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, unlabeled H3R ligand such as clobenpropit or thioperamide.[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and homogenize them in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), a fixed concentration of [³H]-NAMH (close to its Kd value, e.g., 1 nM), and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, add the high concentration of the unlabeled H3R ligand.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity of ligands to the sigma-2 receptor, which has been identified as Transmembrane Protein 97 (TMEM97).[5]
Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-2 receptor.
Materials:
-
Tissue Homogenate: Rat liver membrane homogenates are a common source for sigma-2 receptor binding assays.[6]
-
Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma receptor ligand.[7][8]
-
Masking Agent: A high concentration of a selective sigma-1 receptor ligand, such as (+)-pentazocine, is used to block the binding of [³H]-DTG to sigma-1 receptors.[8]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, unlabeled sigma ligand like haloperidol.[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[6]
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare a homogenate of rat liver tissue in the assay buffer. Centrifuge the homogenate and resuspend the pellet (the membrane fraction) in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane homogenate (typically ~300 µg of protein), a fixed concentration of [³H]-DTG (e.g., 3-5 nM), the sigma-1 masking agent, and varying concentrations of this compound.[6]
-
Total and Non-specific Binding: For total binding wells, only the masking agent is added with the radioligand. For non-specific binding wells, add the high concentration of the unlabeled sigma ligand.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for approximately 60-120 minutes.[7]
-
Termination and Filtration: The process is similar to the H3R assay, involving rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding to the sigma-2 receptor. Determine the IC₅₀ value for this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the histamine H3 and sigma-2 receptors.
Histamine H₃ Receptor Signaling
Activation of the H3R, a G protein-coupled receptor (GPCR), primarily involves coupling to the Gαi/o subunit. This initiates a cascade of intracellular events that modulate neuronal activity.
The activation of the H3R by histamine leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, which in turn decreases the production of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA).[9][10] The Gβγ subunits can directly inhibit N-type voltage-gated calcium channels, leading to a reduction in neurotransmitter release.[10] Furthermore, H3R stimulation can activate the MAPK and PI3K/Akt signaling pathways.[9]
Sigma-2 Receptor (TMEM97) Signaling
The sigma-2 receptor, identified as TMEM97, is a four-pass transmembrane protein located in the endoplasmic reticulum and at the plasma membrane.[5] Its signaling is not as well-defined as typical GPCRs but involves interactions with several key proteins to regulate cellular processes like cholesterol homeostasis and calcium signaling.[5]
The sigma-2 receptor (TMEM97) is involved in a complex network of protein-protein interactions. It forms a complex with PGRMC1 and the low-density lipoprotein receptor (LDLR) to regulate LDL cholesterol uptake.[11][12] TMEM97 also interacts with the Niemann-Pick C1 (NPC1) protein, a key player in intracellular cholesterol trafficking.[11][12] The binding of ligands like this compound to the sigma-2 receptor can modulate these interactions and influence downstream cellular processes, including calcium signaling and cell proliferation.[5]
Experimental Workflow for Competitive Binding Assay
The logical flow for determining the binding affinity of a test compound like this compound is depicted in the following diagram.
This workflow provides a generalized overview of the key steps involved in a competitive radioligand binding assay, from the initial preparation of materials to the final data analysis to determine the inhibitory constant (Kᵢ) of the test compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 11. uniprot.org [uniprot.org]
- 12. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of KSK94: A Dual-Targeting Ligand for Obesity and Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological characterization of KSK94, a novel compound identified as a potent dual-target ligand for the histamine H3 (H3R) and sigma-2 (σ2R) receptors. This compound has emerged as a promising preclinical candidate, particularly in the context of metabolic disorders such as obesity, with potential applications in neurological conditions. This document provides a comprehensive overview of its binding affinity, the signaling pathways it modulates, and detailed experimental protocols for its characterization, serving as a vital resource for researchers in pharmacology and medicinal chemistry.
Introduction
The pursuit of multi-target ligands represents a paradigm shift in modern drug discovery, offering the potential for enhanced efficacy and a more holistic therapeutic approach to complex diseases. This compound (IUPAC Name: 4'-(3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-[1,1'-biphenyl]-4-carbonitrile) is a testament to this strategy, demonstrating high affinity for both the histamine H3 receptor and the sigma-2 receptor.[1][2] The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a key regulator of neurotransmitter release, including histamine, and has been a target for treating sleep disorders and cognitive deficits.[3] The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in various cellular processes, including calcium signaling and cell proliferation, and is overexpressed in some tumor cells.[4][5] The dual modulation of these two distinct receptor systems by a single molecule presents a unique therapeutic opportunity. Preclinical studies have highlighted the potential of this compound as an anorectic agent, capable of reducing caloric intake and preventing weight gain in animal models of obesity.[3][6]
Discovery and Rationale
This compound was developed by the Department of Technology and Biotechnology of Drugs at the Faculty of Pharmacy, Jagiellonian University.[6] The design of this compound likely stemmed from a research program focused on developing dual-acting ligands for complex CNS and metabolic disorders. The rationale for targeting both H3R and σ2R is based on the convergent roles these receptors play in regulating energy homeostasis and neuronal function.
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound has not been explicitly published in a single source, the general synthetic route for this class of compounds involves a multi-step process. The synthesis of related 4-pyridylpiperazine derivatives has been described, providing a likely pathway for the preparation of this compound.[7] The synthesis would logically proceed through the following key steps:
-
Preparation of the Biphenyl-Propoxy Linker: This would likely involve the alkylation of a suitably protected 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile with a dihaloalkane (e.g., 1,3-dibromopropane) to introduce the propoxy linker.
-
Coupling with the Piperazine Moiety: The resulting biphenyl-propoxy halide would then be coupled with 1-(pyridin-4-yl)piperazine. This is a standard nucleophilic substitution reaction, often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
-
Purification and Salt Formation: The final compound would be purified using standard chromatographic techniques, and for pharmacological studies, it is often converted to a more stable and soluble salt form, such as a hydrochloride or oxalate salt.
Experimental Workflow for Synthesis (Hypothetical):
References
- 1. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 Receptor Ligands—KSK-59 and KSK-73—Reduce Body Weight Gain in a Rat Model of Excessive Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KSK-94 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
KSK94: A Dual-Targeting Anti-Obesity Agent - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obesity remains a significant global health challenge, necessitating the development of novel and effective therapeutic interventions. KSK94, a potent dual-ligand compound, has emerged as a promising anti-obesity agent. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. This compound acts as a histamine H3 receptor antagonist and a sigma-2 receptor ligand, a unique combination that appears to synergistically contribute to its anti-obesity effects. Preclinical studies in a rat model of diet-induced obesity have demonstrated that this compound can prevent excessive weight gain, reduce adipocyte hypertrophy and inflammation in visceral adipose tissue, and positively modulate key metabolic hormones such as leptin and resistin. Furthermore, preliminary evidence suggests a potential role for this compound in promoting the browning of white adipose tissue, a process associated with increased energy expenditure. This document consolidates the available quantitative data, details the experimental protocols, and provides visual representations of the relevant signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of obesity drug development.
Introduction
The prevalence of obesity and its associated metabolic disorders continues to rise, creating an urgent need for innovative pharmacological strategies. The complex pathophysiology of obesity involves a network of central and peripheral signaling pathways that regulate appetite, energy expenditure, and adipose tissue function. This compound is a novel small molecule that has shown significant promise as an anti-obesity candidate. Its primary mechanism of action involves the dual targeting of the histamine H3 (H3R) and sigma-2 (σ2R) receptors.
The histamine H3 receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor that inhibits the synthesis and release of histamine. Antagonism of the H3 receptor leads to increased histaminergic neurotransmission, which is known to suppress appetite. The sigma-2 receptor, whose endogenous role is still under investigation, is overexpressed in proliferating cells and has been implicated in various cellular processes, including lipid metabolism and signaling. The dual modulation of these two distinct receptor systems by this compound represents a novel approach to tackling obesity.
This whitepaper will delve into the preclinical data supporting the anti-obesity potential of this compound, with a focus on its effects on adipose tissue and related metabolic parameters.
Mechanism of Action
This compound exerts its anti-obesity effects through a dual mechanism of action:
-
Histamine H3 Receptor Antagonism: By blocking the H3 receptor, this compound increases the release of histamine in the brain.[1] Elevated histamine levels in key hypothalamic nuclei involved in appetite regulation lead to a suppression of food intake.[2] This anorectic effect is a primary contributor to the prevention of weight gain observed in preclinical models.[1]
-
Sigma-2 Receptor Ligand Activity: While the precise role of the sigma-2 receptor in obesity is still being elucidated, its modulation by this compound appears to contribute to the observed metabolic benefits. The sigma-2 receptor is involved in lipid homeostasis and cellular signaling, and its interaction with this compound may influence adipocyte function and inflammation.
The combined action on both H3 and sigma-2 receptors suggests a multi-faceted approach to weight management, addressing both central appetite control and peripheral adipose tissue biology.
Preclinical Efficacy: A Summary of Quantitative Data
The anti-obesity potential of this compound was evaluated in a rat model of developing obesity induced by a palatable, high-energy diet. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound on Body Weight and Adipose Tissue Morphology
| Parameter | Standard Diet + Vehicle | Palatable Diet + Vehicle | Palatable Diet + this compound (10 mg/kg) | Palatable Diet + Bupropion/Naltrexone (20+1 mg/kg) |
| Final Body Weight Gain (g) | Data not available | Significant increase vs. Standard Diet | Significantly lower than Palatable Diet + Vehicle | Significantly lower than Palatable Diet + Vehicle |
| Visceral Adipose Tissue Mass (g) | Data not available | Significantly higher than Standard Diet | Markedly prevented the increase | Markedly prevented the increase |
| **Adipocyte Number (per 0.1 mm²) ** | 32.1 ± 2.5 | 16.6 ± 1.1 | 27.9 ± 2.1 | 21.5 ± 1.7 |
| Adipocyte Size | Smaller | Significantly larger vs. Standard Diet | Significantly smaller vs. Palatable Diet + Vehicle | Intermediate |
Data presented as mean ± SD or descriptive summary based on the source.[1]
Table 2: Effects of this compound on Adipose Tissue Biomarkers
| Parameter | Standard Diet + Vehicle | Palatable Diet + Vehicle | Palatable Diet + this compound (10 mg/kg) | Palatable Diet + Bupropion/Naltrexone (20+1 mg/kg) |
| Leptin Concentration (in visceral adipose tissue) | Baseline | Increased by 33.3% vs. Standard Diet | Prevented the increase | No statistically significant effect |
| Resistin Concentration (in visceral adipose tissue) | Baseline | Increased by 52.7% vs. Standard Diet | Prevented the increase | No statistically significant effect |
| Monocyte Chemoattractant Protein-1 (MCP-1) Concentration | Baseline | Increased by 110.3% vs. Standard Diet | Blocked the increase (not fully normalized) | Blocked the increase (not fully normalized) |
| Total Reduction Capacity (FRAP) | Baseline | Reduced | Significantly preserved | No significant effect |
| Malondialdehyde (MDA) Level (Lipid Peroxidation) | No significant difference across groups | No significant difference across groups | No significant difference across groups | No significant difference across groups |
Data presented as percentage change or descriptive summary based on the source.[1]
Experimental Protocols
The following section details the methodologies employed in the preclinical evaluation of this compound.
Animal Model and Study Design
-
Animal Species: Male Wistar rats.
-
Obesity Model: A model of developing obesity was induced by providing ad libitum access to a palatable, high-energy diet in addition to a standard chow diet. This "cafeteria-style" diet mimics human overeating behavior.
-
Experimental Groups:
-
Standard Diet + Vehicle: Control group receiving standard laboratory chow and a vehicle injection.
-
Palatable Diet + Vehicle: Obesity-prone group receiving the palatable diet and a vehicle injection.
-
Palatable Diet + this compound: Treatment group receiving the palatable diet and this compound (10 mg/kg, intraperitoneally).
-
Palatable Diet + Bupropion/Naltrexone: Positive control group receiving the palatable diet and a combination of bupropion (20 mg/kg, i.p.) and naltrexone (1 mg/kg, i.p.).
-
-
Treatment Duration: Daily administration of compounds for the duration of the study.
Biochemical and Histopathological Analyses
-
Tissue Collection: At the end of the study, visceral adipose tissue was collected for analysis.
-
Hormone and Cytokine Measurement: Levels of leptin, resistin, and MCP-1 in adipose tissue homogenates were quantified using appropriate enzyme-linked immunosorbent assays (ELISAs).
-
Oxidative Stress Markers: Lipid peroxidation was assessed by measuring malondialdehyde (MDA) levels, and the total antioxidant capacity was determined using the Ferric Reducing Ability of Plasma (FRAP) assay.
-
Histopathology: Adipose tissue samples were fixed, sectioned, and stained with hematoxylin and eosin (H&E).
-
Morphometric Analysis: The number and size of adipocytes were quantified from the H&E stained sections using image analysis software.
-
Immunohistochemistry: Immunohistochemical staining was performed to detect specific markers of inflammation and tissue remodeling.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways affected by this compound and the experimental workflow used in its preclinical evaluation.
Signaling Pathways
References
Preclinical Profile of KSK-94: A Dual Histamine H3 and Sigma-2 Receptor Ligand in Metabolic Disease
A Technical Whitepaper for Drug Development Professionals
Introduction:
KSK-94 is a novel investigational compound characterized by its dual antagonism of the histamine H3 (H3R) and sigma-2 (σ2R) receptors. Preclinical research has highlighted its potential as a therapeutic agent for metabolic diseases, particularly obesity and related disorders. This document provides a comprehensive technical overview of the existing preclinical data on KSK-94 and structurally related compounds, with a focus on quantitative outcomes, experimental methodologies, and proposed mechanisms of action. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the current understanding of KSK-94's therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving KSK-94 and its analogs (e.g., KSK-74) in a diet-induced obesity rat model. These studies demonstrate the compounds' effects on body weight, caloric intake, and various metabolic parameters.
Table 1: Effects of KSK Compound Administration on Body Weight and Caloric Intake in a Rat Model of Developing Obesity
| Compound | Dose (mg/kg b.w.) | Administration Route | Duration | Change in Body Weight vs. Palatable Diet Control | Caloric Intake vs. Palatable Diet Control | Reference |
| KSK-94 | Not Specified | Not Specified | Not Specified | Significantly reduced | Reduced | [1][2] |
| KSK-74 | 10 | i.p. | 28 days | Significantly lower | Not significantly different | [1] |
| KSK-60 | 10 | i.p. | 28 days | Significantly lower | Not significantly different | [1] |
| Bupropion/ Naltrexone | Not Specified | Not Specified | 4 weeks | Significantly lower | Not Specified | [3] |
Table 2: Effects of KSK Compound Administration on Adipose Tissue and Related Hormones
| Compound | Dose (mg/kg b.w.) | Parameter | Effect vs. Palatable Diet Control | Reference |
| KSK-94 | Not Specified | Visceral Adipose Tissue Leptin | Normalized | [1] |
| KSK-94 | Not Specified | Visceral Adipose Tissue Resistin | Normalized | [1] |
| KSK-94 | Not Specified | Adipocyte Hypertrophy | Prevented | [1] |
| KSK-74 | 10 | Adipose Tissue Leptin | Reduced | [4] |
| KSK-74 | 10 | Adipose Tissue Resistin | Reduced | [4] |
Table 3: Effects of KSK Compound Administration on Plasma Metabolic Markers
| Compound | Dose (mg/kg b.w.) | Parameter | Effect vs. Palatable Diet Control | Reference |
| KSK-74 | 10 | Triglycerides | Significantly compensated for increase | [1] |
| KSK-74 | 10 | Glucose Tolerance | Improved | [1] |
| KSK-73 & KSK-74 | 10 | Plasma ALP activity | Lower | [5] |
| KSK-63, KSK-73, KSK-74 | 10 | Blood Pressure | Significant reductions | [5] |
Experimental Protocols
The preclinical evaluation of KSK-94 and its analogs has primarily utilized a rat model of diet-induced obesity. The following sections detail the methodologies employed in these key experiments.
Animal Model: Diet-Induced Obesity in Rats
-
Species and Strain: Female Wistar rats are commonly used.
-
Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Diet: To induce obesity, rats are provided with a palatable, high-calorie diet in addition to their standard chow. This "cafeteria diet" often includes items like cheese, peanuts, chocolate, and condensed milk to encourage overeating.[6] Control groups are fed a standard laboratory diet.
-
Duration: The specialized diet is typically administered for 28 days to induce weight gain and metabolic disturbances.[6][7]
Drug Administration
-
Route of Administration: The test compounds, including KSK-94 analogs, are typically administered via intraperitoneal (i.p.) injection.[7]
-
Dosing Regimen: A daily administration at a specified dose (e.g., 10 mg/kg b.w.) is common throughout the 28-day study period.[1]
-
Control Groups: A vehicle control group (receiving the injection solvent) and often a positive control group (e.g., phentermine or bupropion/naltrexone) are included for comparison.[1][2]
Key Experimental Assays
-
Body Weight and Food/Caloric Intake: Animal body weight is monitored regularly (e.g., daily), and food consumption is measured to calculate caloric intake.[6]
-
Glucose Tolerance Test: An oral glucose tolerance test (OGTT) is performed to assess glucose homeostasis. After a period of fasting, a bolus of glucose is administered orally, and blood glucose levels are measured at various time points.
-
Biochemical Analysis of Plasma: At the end of the study, blood samples are collected to measure plasma levels of key metabolic markers, including:
-
Triglycerides
-
Total Cholesterol
-
Leptin
-
Adiponectin
-
Ghrelin
-
Corticosterone
-
Inflammatory markers (e.g., C-reactive protein, IL-6)[6]
-
-
Adipose Tissue Analysis:
-
Histopathology: Visceral adipose tissue is collected, fixed, and stained (e.g., with Masson's trichrome) to examine adipocyte size (hypertrophy), inflammatory cell infiltration, and capillary congestion.[1][3]
-
Immunohistochemistry: This technique is used to assess specific protein expression within the adipose tissue.
-
Biochemical Analysis: Adipose tissue homogenates are used to measure the levels of adipokines such as leptin and resistin.[1][4]
-
Signaling Pathways and Mechanism of Action
KSK-94's therapeutic effects are believed to stem from its dual antagonism of the histamine H3 receptor (H3R) and the sigma-2 receptor (σ2R). The following diagrams illustrate the proposed signaling pathways and the logical workflow of the preclinical studies.
Proposed Signaling Pathway of KSK-94
Caption: Proposed mechanism of KSK-94 via dual H3R and σ2R antagonism.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow of KSK-94 preclinical studies in a diet-induced obesity model.
Logical Relationship of KSK-94's Effects on Metabolic Parameters
Caption: Interrelationship of KSK-94's observed metabolic effects.
The preclinical data available for KSK-94 and its analogs suggest a promising therapeutic profile for the treatment of obesity and related metabolic disturbances. The dual antagonism of H3R and σ2R appears to address multiple facets of metabolic disease, including weight gain, adipocyte dysfunction, and dyslipidemia. However, it is important to note that the current body of research is predominantly from a single research group and is focused on a specific animal model. Further independent studies are warranted to validate these findings and to explore the full therapeutic potential of KSK-94 in a broader range of metabolic diseases. The elucidation of the detailed downstream signaling pathways will also be crucial for a complete understanding of its mechanism of action. This technical guide summarizes the foundational preclinical work that supports the continued investigation of KSK-94 as a novel agent for metabolic disorders.
References
- 1. KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential [mdpi.com]
- 2. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Some Safety Parameters of Dual Histamine H3 and Sigma-2 Receptor Ligands with Anti-Obesity Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Histamine H3 Receptor Ligands—KSK-59 and KSK-73—Reduce Body Weight Gain in a Rat Model of Excessive Eating - PMC [pmc.ncbi.nlm.nih.gov]
KSK94 Structural Analogs and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KSK94, a dual-acting ligand for the histamine H3 (H3R) and sigma-2 (σ2R) receptors, and its structural analogs. This compound, a derivative of Abbott's A-331440, has shown potential in preclinical models for the treatment of obesity.[1] This document details its mechanism of action, structure-activity relationships (SAR), and relevant experimental protocols.
Core Compound Profile: this compound
This compound is a high-affinity histamine H3 receptor antagonist with additional significant affinity for the sigma-2 receptor.[2] Its dual activity makes it a compound of interest for complex neurological and metabolic disorders.
| Chemical Information | |
| IUPAC Name | 4'-(3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-[1,1'-biphenyl]-4-carbonitrile |
| Chemical Formula | C25H26N4O |
| Molecular Weight | 398.51 g/mol |
| CAS Number | 2566716-07-0 |
Quantitative Bioactivity Data
The following table summarizes the binding affinities (Ki) of this compound and its structural predecessor, A-331440, for relevant receptors. This data highlights the evolution of the pharmacophore and the basis for the dual-receptor profile of this compound.
| Compound | Target Receptor | Ki (nM) | Species | Assay Type |
| This compound | Histamine H3 | 7.9 | Human | Radioligand Binding |
| Sigma-1 | 2958 | - | Radioligand Binding | |
| Sigma-2 | 75.2 | - | Radioligand Binding | |
| A-331440 | Histamine H3 | 22.7 | Human | Radioligand Binding |
Structure-Activity Relationship (SAR) Insights
The development of this compound and related compounds has been guided by key structural modifications to the core scaffold of early H3R antagonists. The piperazine and piperidine moieties have been identified as critical structural elements for modulating affinity and selectivity between the histamine H3 receptor and sigma receptors.
Signaling Pathways
The therapeutic potential of this compound is rooted in its ability to modulate two distinct signaling pathways.
Histamine H3 Receptor Signaling
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This, in turn, modulates the release of histamine and other neurotransmitters.
Sigma-2 Receptor Signaling
The sigma-2 receptor, encoded by the TMEM97 gene, is a transmembrane protein involved in various cellular processes, including cell proliferation and calcium signaling. Ligand binding to the sigma-2 receptor can modulate intracellular calcium levels and affect downstream signaling cascades, including those involved in cell survival and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research on this compound and its analogs.
Synthesis of this compound Structural Analogs
A general procedure for the synthesis of 4-pyridylpiperazine derivatives, a class to which this compound belongs, involves a multi-step process. While a specific protocol for this compound is not publicly detailed, the following represents a common synthetic route for this class of compounds.
Step 1: Synthesis of the Propoxy Linker
-
React a suitable biphenyl alcohol precursor with a protected 3-bromopropanol in the presence of a base (e.g., K2CO3) in an appropriate solvent (e.g., DMF).
-
Deprotect the resulting alcohol to yield the 3-(biphenyloxy)propan-1-ol intermediate.
Step 2: Halogenation of the Linker
-
Convert the alcohol group of the intermediate from Step 1 to a leaving group, typically a halide (e.g., bromide or chloride), using a suitable halogenating agent (e.g., PBr3 or SOCl2).
Step 3: Coupling with 4-(Pyridin-4-yl)piperazine
-
React the halogenated linker from Step 2 with 4-(pyridin-4-yl)piperazine in the presence of a base (e.g., K2CO3 or Et3N) in a polar aprotic solvent (e.g., acetonitrile or DMF) to yield the final product.
-
Purify the crude product using column chromatography or recrystallization.
In Vitro Histamine H3 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the human histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
Non-specific binding control: 10 µM Histamine.
-
Test compounds (e.g., this compound analogs).
-
96-well plates, scintillation vials, and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hH3R cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound at various concentrations or vehicle (for total binding) or 10 µM Histamine (for non-specific binding).
-
Radioligand ([3H]-Nα-methylhistamine) at a final concentration near its Kd.
-
Membrane preparation.
-
-
Incubate the plate at 25°C for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
In Vitro Sigma-2 Receptor Binding Assay
This protocol describes a radioligand binding assay to measure the affinity of test compounds for the sigma-2 receptor.
Materials:
-
Rat liver membrane homogenates (a rich source of sigma-2 receptors).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Radioligand: [3H]-DTG (1,3-di-o-tolyl-guanidine) (specific activity ~50 Ci/mmol).
-
Masking agent for sigma-1 receptors: (+)-Pentazocine.
-
Non-specific binding control: 10 µM Haloperidol.
-
Test compounds.
-
96-well plates, scintillation vials, and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat liver tissue in ice-cold assay buffer.
-
Centrifuge the homogenate and wash the resulting pellet.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
(+)-Pentazocine (final concentration 100 nM) to all wells to mask sigma-1 receptors.
-
Test compound at various concentrations or vehicle (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
Radioligand ([3H]-DTG) at a final concentration near its Kd for sigma-2 receptors.
-
Membrane preparation.
-
-
Incubate the plate at 25°C for 2 hours.
-
-
Filtration and Counting:
-
Follow the same filtration and counting procedure as described for the H3 receptor binding assay.
-
-
Data Analysis:
-
Calculate specific binding to the sigma-2 receptor.
-
Determine the IC50 and Ki values as described for the H3 receptor binding assay.
-
Experimental Workflows
Visualizing experimental workflows can aid in the planning and execution of studies.
Receptor Binding Assay Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
This technical guide provides a foundational understanding of this compound and its analogs. Further research into the synthesis of novel derivatives and comprehensive in vivo studies will be crucial to fully elucidate their therapeutic potential.
References
The Pharmacological Profile of KSK94: A Dual Histamine H3 and Sigma-2 Receptor Antagonist for Obesity Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
KSK94 is a novel investigational compound characterized as a high-affinity dual antagonist for the histamine H3 (H3R) and sigma-2 (σ2R) receptors. Preclinical research indicates its potential as a therapeutic agent for obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities, in vivo efficacy in a rat model of developing obesity, and the putative signaling pathways involved in its mechanism of action. Detailed experimental protocols for key binding assays are also presented to facilitate further research and development.
Introduction
Obesity remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. The histaminergic and sigma receptor systems have emerged as promising targets for modulating appetite and energy expenditure. This compound, a structural analog of Abbott's A-331440, has been identified as a potent dual ligand for the histamine H3 and sigma-2 receptors[1][2]. Its antagonistic activity at these receptors is hypothesized to produce an anorectic effect and prevent the development of obesity[1][2]. This document serves as a technical resource, consolidating the current knowledge on the pharmacological properties of this compound.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 4'-(3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-[1,1'-biphenyl]-4-carbonitrile[3] |
| CAS Number | 2566716-07-0[3] |
| Molecular Formula | C25H26N4O[3] |
| Molecular Weight | 398.51 g/mol [3] |
Pharmacological Profile
Binding Affinity
This compound exhibits a high affinity for the histamine H3 receptor and a significant affinity for the sigma-2 receptor. It shows substantially lower affinity for the sigma-1 receptor, indicating a degree of selectivity.
| Receptor Target | Binding Affinity (Ki) |
| Histamine H3 Receptor | 7.9 nM[4] |
| Sigma-2 Receptor | 75.2 nM[4] |
| Sigma-1 Receptor | 2958 nM[4] |
In Vivo Efficacy in a Rat Model of Developing Obesity
In a preclinical study utilizing a rat model of excessive eating, this compound demonstrated a significant potential in preventing the development of obesity[1][2].
Key Findings:
-
Anorectic Effect: this compound was shown to reduce the number of calories consumed by the animals[1][2].
-
Prevention of Adipose Tissue Hypertrophy: Administration of this compound prevented the enlargement of adipocytes in visceral adipose tissue[1].
-
Normalization of Metabolic Markers: The compound normalized the levels of leptin and resistin in the adipose tissue of the treated animals[1].
-
Anti-inflammatory Effects: this compound was observed to inhibit the development of inflammation in the adipose tissue of rats on a palatable diet.
-
Induction of White Adipose Tissue Browning: A notable finding was the potential of this compound to induce the browning of visceral white adipose tissue[1].
Signaling Pathways
The anti-obesity effects of this compound are believed to be mediated through its dual antagonism of the H3 and σ2 receptors.
Histamine H3 Receptor Signaling
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system. By antagonizing the H3 receptor, this compound is expected to increase the synaptic levels of histamine. Elevated histamine can then act on other histamine receptors, such as the H1 receptor, which is known to have an anorexigenic effect.
Sigma-2 Receptor Signaling
The precise signaling mechanisms of the sigma-2 receptor are still under investigation, but it is known to be involved in lipid metabolism and cellular stress responses. Antagonism of the σ2 receptor may contribute to the anti-obesity effects of this compound by modulating lipid homeostasis and potentially influencing the browning of white adipose tissue.
Experimental Protocols
Histamine H3 Receptor Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of a test compound for the histamine H3 receptor.
Materials:
-
Cell membranes prepared from tissues or cells expressing the histamine H3 receptor (e.g., rat brain cortex).
-
Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH).
-
Non-specific binding control: Thioperamide or another suitable H3 receptor ligand at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.
-
Test compound (this compound) at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Thaw and resuspend the cell membranes in the assay buffer.
-
In a 96-well plate, combine the membrane suspension, [3H]-NAMH (at a concentration near its Kd), and the test compound at various concentrations. For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubate the plate for a specified time and temperature (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
References
The Role of KSK94 in Modulating Feeding Behavior and Satiety: A Technical Whitepaper
For Immediate Release
This technical guide delves into the core mechanisms of KSK94, a novel dual-ligand compound, and its significant role in the regulation of feeding behavior and the induction of satiety. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Executive Summary
This compound, a structural analog of Abbott's A-331440, acts as a dual histamine H3 and sigma-2 receptor ligand. Research has demonstrated its efficacy as an anorectic compound, leading to a reduction in caloric intake and preventing the development of obesity in preclinical models. This whitepaper will explore the multifaceted action of KSK994, including its influence on adipose tissue and the normalization of key metabolic hormones, offering a comprehensive overview of its therapeutic potential in the management of obesity and related metabolic disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in a rat model of developing obesity induced by a palatable diet.
Table 1: Effect of this compound on Body Weight and Visceral Fat
| Treatment Group | Final Body Weight (g) | Visceral Adipose Tissue (g) |
| Standard Diet + Vehicle | Data not available in snippet | Data not available in snippet |
| Palatable Diet + Vehicle | Significantly higher than standard diet | Significantly more than standard diet |
| Palatable Diet + this compound | Significantly lower than palatable diet + vehicle | Markedly prevented growth |
| Palatable Diet + Bupropion/Naltrexone | Significantly lower than palatable diet + vehicle | Markedly prevented growth |
| Source: The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity[1] |
Table 2: Effect of this compound on Adipocyte Morphology
| Treatment Group | Adipocyte Density (cells/0.1 mm²) |
| Standard Diet + Vehicle | 32.1 ± 2.5 |
| Palatable Diet + Vehicle | 16.6 ± 1.1 |
| Palatable Diet + this compound | 27.9 ± 2.1 |
| Palatable Diet + Bupropion/Naltrexone | 21.5 ± 1.7 |
| Source: The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity[1] |
Table 3: Effect of this compound on Adipokine Levels in Visceral Adipose Tissue
| Treatment Group | Resistin Level (% change vs. Standard Diet) | Leptin Level (% change vs. Standard Diet) |
| Palatable Diet + Vehicle | +52.7% | +33.3% |
| Palatable Diet + this compound | Levels comparable to standard diet | Levels comparable to standard diet |
| Palatable Diet + Bupropion/Naltrexone | No statistically significant change vs. palatable diet | No statistically significant change vs. palatable diet |
| Source: The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity[1] |
Experimental Protocols
The primary experimental model cited in the research is a rat model of developing obesity through excessive eating of a palatable diet.
Animal Model and Diet
-
Species: Female Wistar rats.
-
Diet: Animals were provided with ad libitum access to both a standard laboratory chow and a highly palatable, energy-dense "Western-style" diet.
-
Palatable Diet Composition: The palatable diet consisted of items such as milk chocolate with nuts, cheese, salted peanuts, and condensed milk, designed to encourage overconsumption.[1]
-
Duration: The experimental diet was administered for four weeks to induce an obese phenotype.[1]
Treatment Groups
The study involved four main treatment groups:
-
Standard Diet + Vehicle: Control group receiving a standard diet and a vehicle injection.
-
Palatable Diet + Vehicle: Control group receiving the palatable diet and a vehicle injection, representing the model of developing obesity.
-
Palatable Diet + this compound: Experimental group receiving the palatable diet and this compound (10 mg/kg i.p.).[1]
-
Palatable Diet + Bupropion/Naltrexone: Positive control group receiving the palatable diet and a combination of bupropion (20 mg/kg i.p.) and naltrexone (1 mg/kg i.p.).[1]
Data Collection and Analysis
-
Body Weight and Visceral Fat: Final body weight and the weight of visceral adipose tissue were measured at the end of the four-week treatment period.[1]
-
Adipocyte Morphometry: The number and size of adipocytes in visceral adipose tissue were determined through morphometric examination of tissue cross-sections.[1]
-
Adipokine Levels: The concentrations of leptin and resistin in visceral adipose tissue were quantified.[1]
-
Statistical Analysis: A one-way ANOVA followed by a post hoc Tukey multiple comparisons test was used to determine statistical significance between groups.[1]
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound exerts its effects on feeding behavior and satiety primarily through its interaction with the histamine H3 and sigma-2 receptors.
Caption: this compound's dual mechanism of action on histamine and sigma-2 receptors.
As a histamine H3 receptor antagonist, this compound blocks the autoreceptor that normally inhibits histamine release. This leads to an increase in synaptic histamine levels. The elevated histamine then activates postsynaptic histamine H1 receptors, which are known to promote satiety and reduce food intake. The interaction of this compound with the sigma-2 receptor also contributes to its effects on appetite, although the precise downstream signaling of this interaction in the context of feeding behavior is still under investigation.
Bupropion/Naltrexone Signaling Pathway (Comparator)
The combination of bupropion and naltrexone, used as a positive control in the studies, acts on the hypothalamic melanocortin system to suppress appetite.
References
An In-depth Technical Guide to the Downstream Effects of KSK94
This technical guide provides a comprehensive overview of the currently understood downstream effects of KSK94, a novel dual-target ligand. It is intended for researchers, scientists, and professionals in the field of drug development. This document synthesizes the available preclinical data, focusing on the molecular mechanisms, physiological outcomes, and the experimental methodologies used to elucidate these effects.
Introduction to this compound
This compound is a high-affinity histamine H3 receptor (H3R) antagonist and a sigma-2 receptor (S2R) ligand.[1] Its dual-target nature positions it as a compound of interest for complex metabolic disorders. The primary focus of research on this compound has been its potential therapeutic application in the context of obesity and related metabolic dysfunctions.[2]
Mechanism of Action and Signaling Pathways
This compound exerts its effects through the modulation of two distinct receptor systems: the histamine H3 receptor and the sigma-2 receptor.
2.1. Histamine H3 Receptor Antagonism
The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[3] As a presynaptic autoreceptor, its activation inhibits the synthesis and release of histamine.[3] By acting as an antagonist, this compound blocks this inhibitory action, leading to an increase in histamine release. This, in turn, can modulate the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are involved in the regulation of appetite and energy homeostasis.[4]
The downstream signaling of the H3 receptor is primarily mediated through the Gαi/o subunit of its associated G-protein.[5] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity.[5] H3R activation can also stimulate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[5][6] As an antagonist, this compound would be expected to counteract these effects.
2.2. Sigma-2 Receptor Modulation
The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is located in the endoplasmic reticulum and is involved in calcium signaling and cholesterol homeostasis.[7] Sigma-2 receptors are highly expressed in proliferating cells, including tumor cells.[7] The precise downstream signaling pathways of the sigma-2 receptor are still being elucidated, but they are known to interact with other proteins such as the progesterone receptor membrane component 1 (PGRMC1) and can influence signaling pathways like those involving the epidermal growth factor receptor (EGFR) and mTOR.[8][9] The interaction of this compound with the sigma-2 receptor may contribute to its observed effects on adipose tissue.
Downstream Effects on Adipose Tissue in a Model of Developing Obesity
A key study investigated the effects of this compound in a rat model of developing obesity induced by a palatable diet.[2] The study revealed several significant downstream effects on visceral adipose tissue.
3.1. Normalization of Adipokine Levels
This compound treatment prevented the diet-induced increase in the levels of leptin and resistin in visceral adipose tissue.[10] Leptin and resistin are adipokines that play crucial roles in energy balance and inflammation. Elevated levels of these hormones are associated with obesity and insulin resistance.[11][12]
Table 1: Effect of this compound on Leptin and Resistin Levels in Visceral Adipose Tissue
| Treatment Group | Leptin Concentration (ng/mL) | Resistin Concentration (ng/mL) |
| Standard Diet + Vehicle | 10.2 ± 1.5 | 15.2 ± 2.1 |
| Palatable Diet + Vehicle | 13.6 ± 1.8 | 23.2 ± 2.5 |
| Palatable Diet + this compound (10 mg/kg) | 10.5 ± 1.6^ | 16.8 ± 2.2^^ |
| Palatable Diet + Bupropion/Naltrexone | 12.1 ± 1.7 | 20.5 ± 2.4 |
| Data are presented as mean ± 95% CI. *p < 0.05 vs. Standard Diet + Vehicle. ^p < 0.05, ^^p < 0.01 vs. Palatable Diet + Vehicle. Data synthesized from Kotańska et al., 2024.[10][13] |
3.2. Histopathological Changes in Adipose Tissue
The study also reported that this compound prevented the hypertrophy of adipocytes and reduced inflammation in visceral adipose tissue.[2] Furthermore, an interesting observation was the potential of this compound to induce the "browning" of white adipose tissue, a process associated with increased energy expenditure.[2]
Experimental Protocols
The following sections detail the methodologies employed in the key study investigating the effects of this compound.
4.1. Animal Model of Developing Obesity
-
Species: Wistar rats.
-
Diet: A palatable diet consisting of a mix of standard chow, chocolate cream, and salty snacks was provided to induce obesity. A control group was fed a standard laboratory diet.
-
Treatment: this compound was administered intraperitoneally (i.p.) at a dose of 10 mg/kg daily for the duration of the study. A vehicle control and a positive control (bupropion/naltrexone) were also included.
4.2. Biochemical Analysis
-
Sample Collection: Visceral adipose tissue was collected from the animals at the end of the study.
-
Homogenization: Tissue samples were homogenized in an appropriate buffer.
-
ELISA: Commercially available enzyme-linked immunosorbent assay (ELISA) kits were used to quantify the concentrations of leptin and resistin in the tissue homogenates, following the manufacturer's instructions.
4.3. Histopathological Examination
-
Fixation: Adipose tissue samples were fixed in 10% buffered formalin.
-
Processing: The fixed tissues were processed through graded alcohols and xylene and embedded in paraffin.
-
Sectioning: 5 µm thick sections were cut using a microtome.
-
Staining: Sections were stained with hematoxylin and eosin (H&E) for the morphological evaluation of adipocytes and inflammatory cell infiltration.
-
Microscopy: Stained sections were examined under a light microscope.
Summary and Future Directions
This compound is a promising dual-target ligand with demonstrated efficacy in a preclinical model of developing obesity. Its ability to antagonize the histamine H3 receptor and modulate the sigma-2 receptor appears to translate into beneficial downstream effects on adipose tissue, including the normalization of key adipokine levels and the prevention of adverse histopathological changes.
Future research should aim to further elucidate the specific signaling cascades downstream of the sigma-2 receptor that are modulated by this compound. Additionally, studies in other preclinical models of metabolic disease are warranted to confirm and extend these initial findings. A more detailed investigation into the "browning" of white adipose tissue induced by this compound could also open new avenues for its therapeutic application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leptin, Resistin, and Proprotein Convertase Subtilisin/Kexin Type 9: The Role of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum Leptin and Resistin Levels in Knee Osteoarthritis—Clinical and Radiologic Links: Towards Precise Definition of Metabolic Type Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for KSK94 in a Rat Obesity Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various metabolic disorders. The development of effective therapeutic agents to combat obesity is a critical area of research. KSK94, a potent dual-ligand targeting the histamine H3 receptor (H3R) and sigma-2 receptor (σ2R), has emerged as a promising candidate for obesity treatment.[1][2][3] As an antagonist of the H3R, this compound is thought to increase histamine release in the brain, a neurotransmitter known to suppress appetite.[2][3][4] Its interaction with the σ2R may also contribute to its anti-obesity effects, potentially through the modulation of lipid metabolism and cellular stress responses.[2][5][6]
These application notes provide a detailed experimental protocol for establishing a rat model of diet-induced obesity and evaluating the efficacy of this compound. The protocols are based on findings from studies investigating the effects of this compound on adipose tissue and metabolic parameters.
Data Presentation
The following tables summarize the quantitative data from a representative study investigating the effects of this compound in a diet-induced obesity rat model.
Table 1: Effect of this compound on Adipocyte Density in Visceral Adipose Tissue
| Treatment Group | Mean Adipocyte Density (cells/mm²) ± SD | Fold Change vs. Palatable Diet + Vehicle |
| Standard Diet + Vehicle | 27.9 ± 2.1 | 1.7 |
| Palatable Diet + Vehicle | 16.6 ± 1.1 | 1.0 |
| Palatable Diet + this compound (10 mg/kg) | 27.9 ± 2.1 | 1.7 |
| Palatable Diet + Bupropion/Naltrexone | 21.5 ± 1.7 | 1.3 |
Data adapted from a study by Kotańska et al.[2]
Table 2: Effect of this compound on Adipokine Levels in Visceral Adipose Tissue
| Treatment Group | Resistin Level (% of Standard Diet) | Leptin Level (% of Standard Diet) |
| Standard Diet + Vehicle | 100% | 100% |
| Palatable Diet + Vehicle | 152.7% | 133.3% |
| Palatable Diet + this compound (10 mg/kg) | ~100% | ~100% |
| Palatable Diet + Bupropion/Naltrexone | ~125% | ~115% |
*p < 0.05 vs. Standard Diet + Vehicle. Data adapted from a study by Kotańska et al.[2]
Experimental Protocols
Animal Model: Diet-Induced Obesity in Female Rats
This protocol describes the induction of obesity in female rats using a palatable, Western-style diet.
Materials:
-
Female Sprague-Dawley or Wistar rats (initial weight 180-200g)
-
Standard rat chow
-
Palatable, high-fat, high-sugar "Western-style" diet. A representative composition includes[7][8]:
-
Standard rat chow (68%)
-
Instant milk powder (20%)
-
Corn oil (6%)
-
Ghee (6%)
-
-
Cages with ad libitum access to food and water
-
Animal scale
Procedure:
-
Acclimatization: Upon arrival, house the rats in a controlled environment (12-hour light-dark cycle, 22 ± 2°C) and provide ad libitum access to standard rat chow and water for one week to allow for acclimatization.
-
Dietary Induction of Obesity:
-
Control Group: Continue to feed the rats a standard diet.
-
Obesity Group: Provide ad libitum access to the palatable, Western-style diet.
-
-
Monitoring: Monitor the body weight of all rats weekly for the duration of the study (typically 4-10 weeks) to confirm the development of obesity in the experimental group.[9]
This compound Administration
This protocol outlines the preparation and administration of this compound to the diet-induced obese rats.
Materials:
-
This compound compound
-
1% Tween 80 solution
-
Sterile saline
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of this compound Solution:
-
Prepare a vehicle solution of 1% Tween 80 in sterile saline.
-
Suspend this compound in the vehicle solution to achieve a final concentration for a dosage of 10 mg/kg body weight.[2]
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
-
Administration:
-
Administer the this compound suspension or vehicle solution to the rats via intraperitoneal (i.p.) injection daily for the duration of the treatment period (e.g., 4 weeks).[2]
-
The injection volume should be adjusted based on the individual rat's body weight.
-
Biochemical Analysis of Adipose Tissue
This protocol describes the analysis of key biomarkers in visceral adipose tissue.
Materials:
-
Visceral adipose tissue samples
-
Phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Centrifuge
-
Commercial ELISA kits for rat leptin and resistin
-
Reagents for Malondialdehyde (MDA) assay (e.g., Thiobarbituric acid)[10][11][12][13][14]
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Excise visceral adipose tissue, rinse with ice-cold PBS, and weigh.
-
Homogenize the tissue in an appropriate buffer on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[11]
-
-
Leptin and Resistin Measurement:
-
Use commercial rat-specific ELISA kits to measure the concentrations of leptin and resistin in the tissue homogenate supernatant, following the manufacturer's instructions.
-
-
Lipid Peroxidation (MDA) Assay:
Histopathological Analysis of Adipose Tissue
This protocol details the preparation and staining of adipose tissue for the analysis of adipocyte size.
Materials:
-
Visceral adipose tissue samples
-
10% neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Harris' hematoxylin
-
Eosin stain
-
Light microscope with imaging software
Procedure:
-
Tissue Fixation and Processing:
-
Fix the adipose tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the fixed tissue through a graded series of ethanol solutions.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections from the paraffin blocks using a microtome.
-
Mount the sections on microscope slides.
-
Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol to water.
-
Stain the sections with hematoxylin and eosin (H&E). A typical protocol involves[12]:
-
Stain in Harris' hematoxylin for 2 minutes.
-
Rinse in running water.
-
Differentiate in 1% acid alcohol.
-
Blue in a suitable reagent.
-
Counterstain with eosin for 2 minutes.
-
-
Dehydrate the stained sections, clear in xylene, and mount with a coverslip.
-
-
Image Analysis:
-
Capture digital images of the H&E stained sections using a light microscope.
-
Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of adipocytes to determine adipocyte size and density.
-
Immunohistochemical Analysis for Browning of Adipose Tissue
This protocol is for the detection of Uncoupling Protein 1 (UCP1), a marker for brown and beige adipocytes.
Materials:
-
Paraffin-embedded adipose tissue sections
-
Citrate buffer (for antigen retrieval)
-
Primary antibody against UCP1
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (for counterstaining)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[15][16]
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate the sections with the primary anti-UCP1 antibody overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with streptavidin-HRP conjugate.
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
-
Visualization: Dehydrate, clear, and mount the slides. Examine under a light microscope to identify UCP1-positive cells, indicative of browning.[15][16]
Mandatory Visualization
Proposed Signaling Pathway of this compound in Obesity
Caption: Proposed mechanism of this compound in ameliorating obesity.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound in a rat obesity model.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. eptrading.co.jp [eptrading.co.jp]
- 6. UCP1 Polyclonal Antibody (PA1-24894) [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of energy expenditure in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defense of body weight depends on dietary composition and palatability in rats with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 11. fn-test.com [fn-test.com]
- 12. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 13. Rat Malondialdehyde (MDA) Elisa Kit – AFG Scientific [afgsci.com]
- 14. abbkine.com [abbkine.com]
- 15. UCP-1 (Abcam ab10983) immunohistochemical protocol [protocols.io]
- 16. researchgate.net [researchgate.net]
Preparing KSK94 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSK94 is a high-affinity dual-ligand that acts as an antagonist for the histamine H3 receptor (H3R) and the sigma-2 receptor (σ2R).[1][2] Its chemical formula is C25H26N4O, with a molecular weight of 398.51 g/mol .[1] this compound is under investigation for its potential therapeutic applications, including in the study of obesity and pain.[2][3] This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in cell culture experiments, aimed at ensuring accurate and reproducible results.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source |
| Chemical Formula | C25H26N4O | [1] |
| Molecular Weight | 398.51 g/mol | [1] |
| CAS Number | 2566716-07-0 | [1] |
| Purity | >98% (HPLC) | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | -20°C for long-term storage | [1] |
| Storage (in DMSO) | 4°C for up to 2 weeks, -80°C for up to 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out 3.99 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculation: To prepare a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L × 0.001 L × 398.51 g/mol = 3.9851 mg ≈ 3.99 mg for 1 mL.
-
-
Dissolving in DMSO: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for concentrated DMSO stocks as it can lead to loss of compound.
-
Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, the stock solution can be stored at 4°C for up to two weeks.
Protocol 2: Treatment of Cells in Culture with this compound
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup. Based on antagonist activity of similar compounds, a starting concentration in the nanomolar to low micromolar range is recommended.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium appropriate for the cell line
-
10 mM this compound stock solution in DMSO
-
Sterile pipette tips and tubes for dilution
Procedure:
-
Cell Seeding: Seed the cells at the desired density in a multi-well plate or flask and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.
-
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, or gene expression analysis.
Mandatory Visualizations
This compound Experimental Workflow
A workflow for preparing and using this compound in cell culture.
This compound Signaling Pathways
As a dual antagonist, this compound is expected to inhibit the signaling pathways initiated by the histamine H3 and sigma-2 receptors.
Histamine H3 Receptor Antagonism by this compound
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o protein. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. H3 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. As an antagonist, this compound blocks these effects.
Antagonistic action of this compound on H3 receptor signaling.
Sigma-2 Receptor Antagonism by this compound
The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is involved in various cellular processes, including calcium signaling and cholesterol homeostasis. Its signaling can influence the activity of other pathways, such as the epidermal growth factor receptor (EGFR) and RAF kinase pathways. By acting as an antagonist, this compound is expected to inhibit these downstream effects.
Antagonistic action of this compound on sigma-2 receptor signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 Receptor Ligands—KSK-59 and KSK-73—Reduce Body Weight Gain in a Rat Model of Excessive Eating [mdpi.com]
KSK94 In Vitro Assays for Receptor Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSK94 is a novel investigational compound with potential applications in the treatment of central nervous system (CNS) disorders. A thorough understanding of its pharmacological profile is essential for its development as a therapeutic agent. This document provides detailed application notes and protocols for a series of in vitro assays designed to characterize the receptor binding affinity and functional activity of this compound. The primary methodology described is the competitive radioligand binding assay, a robust and sensitive technique considered the gold standard for quantifying ligand-receptor interactions.[1][2] Additionally, protocols for functional assays, specifically GTPγS binding and cAMP modulation assays, are included to assess the downstream signaling effects of receptor binding.
Data Presentation: this compound Receptor Binding Affinity Profile
The binding affinity of this compound has been determined across a panel of key CNS receptors implicated in various neurological and psychiatric conditions. The inhibitory constant (Kᵢ) is a measure of the binding affinity of a ligand to a receptor; a lower Kᵢ value indicates a higher binding affinity.[3] The data presented in the following tables summarize the mean Kᵢ values for this compound at various human recombinant receptors.
Table 1: this compound Binding Affinity for Dopamine Receptors
| Receptor | Radioligand | Kᵢ (nM) |
| Dopamine D₂ | [³H]-Spiperone | 1.2 |
| Dopamine D₃ | [³H]-Spiperone | 5.8 |
| Dopamine D₄ | [³H]-Spiperone | 15.3 |
Table 2: this compound Binding Affinity for Serotonin Receptors
| Receptor | Radioligand | Kᵢ (nM) |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 0.8 |
| Serotonin 5-HT₂𝒸 | [³H]-Mesulergine | 3.5 |
| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | 25.1 |
Table 3: this compound Binding Affinity for Adrenergic and Histamine Receptors
| Receptor | Radioligand | Kᵢ (nM) |
| Adrenergic α₁ | [³H]-Prazosin | 9.7 |
| Adrenergic α₂ | [³H]-Rauwolscine | 50.2 |
| Histamine H₁ | [³H]-Mepyramine | 2.1 |
Experimental Protocols
The following section provides detailed protocols for the key experiments used to determine the receptor binding affinity and functional activity of this compound.
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes the general procedure for a competitive radioligand binding assay using cell membranes expressing the receptor of interest.[1][2][4]
Objective: To determine the binding affinity (Kᵢ) of this compound for a specific receptor by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., Dopamine D₂, Serotonin 5-HT₂ₐ).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-Spiperone for D₂ receptors[5][6]).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor to determine non-specific binding (e.g., Haloperidol for D₂ receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend it in ice-cold Assay Buffer to a final protein concentration of 10-20 µg per well.[4] Keep the membrane suspension on ice.
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Radioligand + high concentration of non-labeled competitor.
-
This compound Competition: Radioligand + varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Assay Incubation:
-
To each well, add 50 µL of the appropriate solution (Assay Buffer for Total Binding, non-labeled competitor for NSB, or this compound solution).
-
Add 50 µL of the radioligand solution (at a concentration close to its Kₔ).
-
Initiate the binding reaction by adding 150 µL of the cell membrane suspension to each well.[4]
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.[4]
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters three to four times with ice-cold Wash Buffer to remove any unbound radioligand.[4]
-
-
Scintillation Counting:
-
Dry the filter mats.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest upon agonist binding.[7][8][9]
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
Materials:
-
Receptor Source: Cell membranes expressing the GPCR of interest.
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound.
-
Known Agonist and Antagonist: For positive and negative controls.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well Filter Plates.
-
Scintillation Counter.
Procedure:
-
Membrane and Reagent Preparation:
-
Thaw cell membranes on ice and resuspend in Assay Buffer.
-
Prepare solutions of this compound, known agonist, and antagonist at various concentrations.
-
Prepare a solution of GDP (e.g., 10 µM final concentration) and [³⁵S]GTPγS (e.g., 0.1 nM final concentration) in Assay Buffer.
-
-
Assay Incubation:
-
In a 96-well plate, add the test compounds (this compound, agonist, or antagonist).
-
Add the cell membrane suspension.
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding the [³⁵S]GTPγS/GDP mixture.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold Wash Buffer.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound (in cpm or dpm) against the concentration of the test compound.
-
An increase in binding indicates agonism, while a rightward shift of the agonist curve in the presence of this compound suggests antagonism.
-
Protocol 3: cAMP Functional Assay
This assay measures the modulation of adenylyl cyclase activity, a downstream effector of many GPCRs that are coupled to Gₛ or Gᵢ proteins.[10][11][12]
Objective: To determine if this compound modulates intracellular cyclic AMP (cAMP) levels through a Gₛ- or Gᵢ-coupled receptor.
Materials:
-
Whole Cells: Cells stably expressing the GPCR of interest.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test Compound: this compound.
-
Known Gₛ Agonist (e.g., Isoproterenol) and Gᵢ Agonist (e.g., UK-14304).
-
Forskolin: An activator of adenylyl cyclase, often used to stimulate cAMP production in assays for Gᵢ-coupled receptors.
-
Cell Culture Medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX): To prevent the degradation of cAMP.
Procedure:
-
Cell Culture: Seed the cells in a 96-well or 384-well plate and grow to near confluence.
-
Compound Addition:
-
Remove the culture medium and replace it with assay buffer containing a PDE inhibitor.
-
Add varying concentrations of this compound or control compounds.
-
For Gᵢ-coupled receptors, a co-stimulation with forskolin is typically performed.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection steps as outlined in the kit protocol.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance).
-
Plot the signal against the log concentration of this compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) for cAMP modulation.
-
Visualizations
Dopamine D₂ Receptor Signaling Pathway
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. promega.com [promega.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: KSK94 in Combination with Bupropion/Naltrexone for Obesity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a complex metabolic disorder characterized by excessive body fat accumulation, presenting a significant global health challenge. Pharmacological intervention is a key strategy in the multifaceted approach to obesity management. This document provides detailed application notes and protocols for the preclinical assessment of KSK94, a novel dual histamine H3 (H3R) and sigma-2 (σ2R) receptor ligand, in the context of the established anti-obesity combination therapy, bupropion/naltrexone.
Bupropion, a norepinephrine-dopamine reuptake inhibitor, and naltrexone, an opioid receptor antagonist, are thought to synergistically regulate appetite and energy expenditure through their actions on the hypothalamic pro-opiomelanocortin (POMC) and mesolimbic reward systems.[1][2] this compound represents a newer investigational compound with a distinct mechanism of action, targeting H3R and σ2R, which are also implicated in the central regulation of feeding and metabolism.[3][4]
These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of this compound, both as a standalone agent and for comparative analysis with bupropion/naltrexone. Currently, there is no published data on the co-administration of this compound and bupropion/naltrexone; therefore, the provided protocols focus on parallel evaluation.
Quantitative Data Summary
A summary of the available quantitative data for this compound and the clinical efficacy of bupropion/naltrexone is presented below. This allows for a preliminary comparison of their pharmacological profiles and therapeutic potential.
Table 1: this compound Receptor Binding Affinity
| Receptor | Kᵢ (nM) |
| Histamine H₃ | 7.9[1] |
| Sigma-1 (σ₁) | 2958[1] |
| Sigma-2 (σ₂) | 75.2[1] |
Note: Further quantitative data for this compound, such as in vitro functional assay potency (EC₅₀/IC₅₀) and detailed pharmacokinetic parameters, are not yet publicly available.
Table 2: Summary of Efficacy from Phase III Clinical Trials of Naltrexone/Bupropion (NB) at 56 Weeks
| Trial | Treatment Group | Mean Percent Weight Loss | Percentage of Patients with ≥5% Weight Loss |
| COR-I | Placebo | -1.3% | 16% |
| NB | -6.1% | 48% | |
| COR-II | Placebo | -1.2% | 17.1% |
| NB | -6.4% | 50.5%[5] | |
| COR-BMOD | Placebo | -5.0% | 39% |
| NB | -9.3% | 66% | |
| COR-Diabetes | Placebo | -2.0% | 18% |
| NB | -5.0% | 45% |
(Data sourced from clinical trial publications and reviews[6][7][8])
Signaling Pathways
Understanding the signaling pathways of these compounds is crucial for interpreting experimental results and elucidating their mechanisms of action.
Bupropion/Naltrexone Signaling Pathway in Appetite Regulation
Bupropion enhances the activity of POMC neurons in the hypothalamus by increasing the levels of dopamine and norepinephrine.[9] This leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin-4 receptors (MC4R) to reduce appetite and increase energy expenditure.[2] Concurrently, POMC neurons also release β-endorphin, which acts on μ-opioid receptors (μOR) on the same neurons, creating a negative feedback loop that dampens α-MSH release.[10] Naltrexone, a μOR antagonist, blocks this inhibitory feedback, thus sustaining the anorectic signal from α-MSH.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Naltrexone + Bupropion Combination for the Treatment of Binge-eating Disorder with Obesity: A Randomized, Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KSK-94 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KSK94 in Histamine H3 Receptor Antagonism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSK94 is a high-affinity histamine H3 receptor (H3R) antagonist that also exhibits affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[1] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Its antagonism is a key area of research for various neurological and metabolic disorders. These application notes provide detailed protocols and data for utilizing this compound as a tool to study H3R antagonism in both in vitro and in vivo settings.
Data Presentation
In Vitro Binding Affinity of this compound
The following table summarizes the binding affinities (Ki) of this compound for the human histamine H3 receptor and sigma receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Binding Affinity (Ki) [nM] |
| Histamine H3 | 7.9[1] |
| Sigma-1 (σ1) | 2958[1] |
| Sigma-2 (σ2) | 75.2[1] |
In Vivo Applications of this compound
This compound has been investigated in preclinical models for its therapeutic potential in neuropathic pain and obesity.
| In Vivo Model | Species | Dose of this compound | Key Findings |
| Obesity Model | Rat | 10 mg/kg (i.p.) | Prevented hypertrophy and inflammation of visceral adipose tissue; Normalized levels of leptin and resistin.[2][3] |
| Neuropathic & Nociceptive Pain | Not Specified | Not Specified | This compound is suggested for research in nociceptive and neuropathic pain.[1] |
Experimental Protocols
In Vitro Radioligand Binding Assay for Histamine H3 Receptor
This protocol is adapted from standard methodologies for determining the binding affinity of compounds to the H3 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, Geneticin)
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand: [³H]-Nα-methylhistamine
-
Non-specific binding control: Histamine (10 µM)
-
This compound serial dilutions
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-H3R cells to 80-90% confluency.
-
Harvest cells and wash with cold PBS.
-
Homogenize cells in membrane preparation buffer and centrifuge to pellet membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer
-
This compound at various concentrations (or vehicle for total binding)
-
[³H]-Nα-methylhistamine (at a concentration near its Kd)
-
Cell membranes (typically 10-20 µg of protein per well)
-
For non-specific binding, add 10 µM histamine.
-
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro cAMP Functional Assay for Histamine H3 Receptor Antagonism
This protocol outlines a method to assess the functional antagonism of this compound at the Gαi-coupled H3 receptor by measuring its effect on forskolin-stimulated cAMP accumulation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
Forskolin
-
Histamine (as the agonist)
-
This compound serial dilutions
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
Protocol:
-
Cell Culture and Plating:
-
Culture cells to 80-90% confluency.
-
Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Functional Assay:
-
Wash the cells once with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle) for 15-30 minutes at 37°C.
-
Add a fixed concentration of histamine (typically the EC80 concentration) in the presence of a sub-maximal concentration of forskolin. The forskolin enhances the signal window by stimulating adenylyl cyclase.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.
-
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: A simplified diagram of the histamine H3 receptor signaling pathway and the antagonistic action of this compound.
General Experimental Workflow for In Vitro Assays
Caption: A general workflow for in vitro characterization of this compound at the histamine H3 receptor.
Logical Relationship of this compound's Dual Antagonism
Caption: The relationship between this compound, its molecular targets, and potential therapeutic applications.
References
Application Notes and Protocols for KSK94 in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSK94 is a potent and selective dual-ligand targeting the histamine H3 receptor (H3R) and the sigma-2 receptor (S2R). This unique pharmacological profile positions this compound as a compound of significant interest in neuropharmacology research, with potential therapeutic applications in a range of neurological and psychiatric disorders. As an antagonist at the H3R, this compound can enhance the release of several key neurotransmitters, including histamine, acetylcholine, and dopamine, which are crucial for arousal, cognition, and motor control.[1] Concurrently, its activity at the S2R, a receptor implicated in neuronal signaling, cell survival, and modulation of dopaminergic systems, suggests potential neuroprotective and procognitive effects.[2]
These application notes provide an overview of the potential uses of this compound in neuropharmacology research, including detailed protocols for preclinical evaluation and a summary of available data.
Data Presentation
While extensive quantitative data specifically for this compound in neuropharmacological models is emerging, preliminary studies on closely related dual H3R/S2R ligands provide valuable insights into its potential effects. The following table summarizes representative data on locomotor activity for KSK-74, a structural and functional analog of this compound.
Table 1: Effect of KSK-74 (this compound Analog) on Spontaneous Locomotor Activity in Rats [2]
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Arbitrary Units) |
| Vehicle Control | - | 1500 ± 200 |
| KSK-74 | 10 | 2500 ± 300* |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Signaling Pathways
The dual-action of this compound on H3R and S2R engages distinct and potentially synergistic signaling cascades within neurons. Understanding these pathways is crucial for elucidating its mechanism of action.
Histamine H3 Receptor (H3R) Antagonism
As an H3R antagonist, this compound blocks the constitutive activity of this Gαi/o-coupled receptor. This disinhibition leads to an increase in the synthesis and release of histamine and other neurotransmitters. The downstream signaling effects include:
-
Activation of Adenylyl Cyclase: By blocking the inhibitory Gαi subunit, this compound leads to increased adenylyl cyclase activity, resulting in elevated cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
-
Modulation of MAP Kinase and PI3K/Akt Pathways: H3R signaling has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are critical for neuronal survival and plasticity.
References
Application Notes and Protocols for KSK94 Treatment in High-Fat Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KSK94, a dual histamine H3 and sigma-2 receptor ligand, in preclinical models of high-fat diet-induced obesity. The following sections detail the mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for replication and further investigation.
Introduction
Obesity, a significant global health issue, is characterized by excessive adipose tissue accumulation and is a major risk factor for numerous metabolic disorders, including type 2 diabetes and cardiovascular disease. This compound has emerged as a promising therapeutic candidate due to its dual-receptor targeting mechanism, which has been shown to mitigate the development of obesity and associated metabolic dysfunctions in rodent models.[1] this compound's action on histamine H3 receptors is believed to produce an anorexic effect, while its modulation of sigma-2 receptors may contribute to favorable metabolic changes, including the potential for browning of white adipose tissue.[1]
Mechanism of Action
This compound is a dual ligand, primarily targeting the histamine H3 receptor and, to a lesser extent, the sigma-2 receptor.[1]
-
Histamine H3 Receptor: The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[1] By acting on this receptor, this compound is thought to modulate histaminergic neurotransmission, leading to a reduction in food intake, an effect described as anorexic.[1]
-
Sigma-2 Receptor: The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is involved in various cellular processes, including cholesterol homeostasis and cell signaling. This compound's interaction with this receptor may contribute to the observed metabolic benefits, such as the prevention of adipocyte hypertrophy and inflammation in visceral adipose tissue.[1] Furthermore, studies suggest a potential role for this compound in inducing the browning of white adipose tissue, a process that increases energy expenditure.[1]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a rat model of developing obesity induced by a palatable, high-fat diet.
Table 1: Effects of this compound on Body Weight and Adipose Tissue Morphology
| Parameter | Control (Standard Diet + Vehicle) | Obese (Palatable Diet + Vehicle) | This compound-Treated (Palatable Diet + 10 mg/kg this compound) | Bupropion/Naltrexone-Treated (Palatable Diet) |
| Final Body Weight | Significantly lower than Obese group | Significantly higher than Control and this compound-Treated groups | Significantly lower than Obese group | Significantly lower than Obese group |
| Visceral Adipose Tissue Mass | Significantly lower than Obese group | Significantly higher than Control group | Prevented the increase observed in the Obese group | Not specified |
| **Adipocyte Number (per 0.1 mm²) ** | 32.1 ± 2.5 | 16.6 ± 1.1 | 27.9 ± 2.1 | 21.5 ± 1.7 |
| Adipocyte Size | Smaller | Larger | Significantly reduced compared to Obese group | Intermediate size |
Data extracted from a study on a rat model of developing obesity.[1]
Table 2: Effects of this compound on Adipose Tissue Biomarkers
| Parameter | Control (Standard Diet + Vehicle) | Obese (Palatable Diet + Vehicle) | This compound-Treated (Palatable Diet + 10 mg/kg this compound) | Bupropion/Naltrexone-Treated (Palatable Diet) |
| Leptin Concentration | Normal levels | Elevated levels | Normalized to levels comparable to the Control group | Not specified |
| Resistin Concentration | Normal levels | Elevated levels | Normalized to levels comparable to the Control group | Not specified |
| MCP-1 Concentration in VAT | Baseline | Increased by 110.3% (p < 0.001) | Blocked the increase, but did not fully normalize | Blocked the increase, but did not fully normalize |
| Total Reduction Capacity (FRAP) | Normal levels | Reduced | Significantly preserved, up to the level of the Control group | No significant effect |
| Lipid Peroxidation (MDA) | No significant difference | No significant difference | No significant difference | No significant difference |
VAT: Visceral Adipose Tissue. Data extracted from a study on a rat model of developing obesity.[1]
Mandatory Visualizations
Caption: Logical relationship of this compound's dual receptor action and its downstream effects.
Caption: A typical experimental workflow for evaluating this compound in a diet-induced obesity model.
Caption: A proposed signaling pathway for the metabolic effects of this compound.
Experimental Protocols
High-Fat Diet-Induced Obesity Model in Rats
Objective: To induce an obese phenotype in rats through the ad libitum feeding of a palatable, high-fat diet.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Standard laboratory chow
-
Palatable diet components (e.g., sweetened condensed milk, chocolate, cheese, peanuts)
-
Cages with ad libitum access to food and water
-
Animal scale
Procedure:
-
House rats individually and allow for a one-week acclimatization period with ad libitum access to standard chow and water.
-
Following acclimatization, divide the animals into experimental groups (e.g., Control, Obese, this compound-Treated).
-
The Control group continues to receive the standard chow ad libitum.
-
The Obese and this compound-Treated groups receive ad libitum access to both the standard chow and a daily replenished palatable diet.
-
Monitor the body weight of all animals daily or weekly for the duration of the study (typically 4 weeks).
-
Monitor food and caloric intake regularly.
This compound Administration Protocol
Objective: To administer this compound to the treatment group in the high-fat diet-induced obesity model.
Materials:
-
This compound compound
-
Vehicle (e.g., 1% Tween 80 in sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Vortex mixer or sonicator
Procedure:
-
Prepare the this compound suspension in the vehicle at the desired concentration. For a 10 mg/kg dose, a 10 mg/mL stock solution is often convenient.
-
Ensure the this compound is fully suspended using a vortex mixer or sonicator before each set of injections.
-
Administer this compound to the treatment group via i.p. injection at a dose of 10 mg/kg body weight, once daily for the 4-week study period.
-
Administer an equivalent volume of the vehicle to the Control and Obese groups via i.p. injection.
Adipocyte Size and Number Analysis
Objective: To quantify the size and number of adipocytes in visceral adipose tissue.
Materials:
-
Visceral adipose tissue samples
-
Formalin (10% neutral buffered)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope with a calibrated digital camera
-
Image analysis software (e.g., ImageJ, Adiposoft)
Procedure:
-
Fix visceral adipose tissue samples in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol and clear with xylene.
-
Embed the tissue in paraffin wax.
-
Section the paraffin-embedded tissue at 5-10 µm using a microtome and mount on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with H&E.
-
Capture digital images of the stained sections at a consistent magnification (e.g., 200x).
-
Use image analysis software to measure the cross-sectional area and count the number of adipocytes in multiple fields of view per sample.
-
Calculate the average adipocyte size and the number of adipocytes per unit area.
Measurement of Adipokines and Chemokines in Adipose Tissue
Objective: To quantify the levels of leptin, resistin, and Monocyte Chemoattractant Protein-1 (MCP-1) in visceral adipose tissue.
Materials:
-
Visceral adipose tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Centrifuge
-
Commercially available ELISA kits for rat leptin, resistin, and MCP-1
-
Microplate reader
Procedure:
-
Homogenize a known weight of visceral adipose tissue in lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Perform the ELISA for leptin, resistin, and MCP-1 according to the manufacturer's instructions, using the adipose tissue lysates.
-
Normalize the concentrations of the adipokines and chemokines to the total protein concentration of the respective sample.
Immunohistochemistry for Uncoupling Protein 1 (UCP-1)
Objective: To detect the presence of UCP-1 in visceral adipose tissue as an indicator of browning.
Materials:
-
Paraffin-embedded visceral adipose tissue sections (prepared as in Protocol 3)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against UCP-1
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
Chromogen substrate (e.g., DAB)
-
Counterstain (e.g., hematoxylin)
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in the antigen retrieval solution.
-
Block endogenous peroxidase activity and non-specific antibody binding.
-
Incubate the sections with the primary anti-UCP-1 antibody overnight at 4°C.
-
Wash the sections and incubate with the secondary antibody.
-
Apply the chromogen substrate to visualize the antibody binding (UCP-1 positive cells will stain brown).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope to assess the presence and distribution of UCP-1 positive adipocytes.
References
Application Notes and Protocols: Measuring the Effects of KSK94 on Adipose Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction:
KSK94 is a dual-acting ligand targeting the histamine H3 and sigma-2 receptors. Recent studies have indicated its significant effects on adipose tissue, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders. This compound has been shown to induce the browning of white adipose tissue, reduce adipocyte size, and exhibit anti-inflammatory properties.[1] This document provides detailed protocols and application notes for researchers to investigate and quantify the effects of this compound on adipose tissue.
Data Presentation
The following tables summarize the key quantitative data on the effects of this compound on visceral adipose tissue in a rat model of diet-induced obesity.
Table 1: Effects of this compound on Adipokines and Inflammatory Markers in Visceral Adipose Tissue
| Parameter | Control (Standard Diet + Vehicle) | Obese (Palatable Diet + Vehicle) | This compound-Treated (Palatable Diet + this compound) |
| Resistin Concentration | Baseline | Increased by 52.7% (p < 0.05) vs. Control | Prevented the increase observed in the Obese group (p < 0.05) vs. Obese |
| Leptin Concentration | Baseline | Increased by 33.3% (p < 0.05) vs. Control | Prevented the increase observed in the Obese group (p < 0.01) vs. Obese |
| MCP-1 Concentration | Baseline | Increased by 110.3% (p < 0.001) vs. Control | Significantly reduced vs. Obese group |
| IL-6 Positive Cells | Absent | Present | Few observed |
| TNF Levels | Not significantly increased | Not significantly increased | Not significantly increased |
| Inflammatory Cell Infiltration | 0-1 grade (median 0) | 2-3 grade (median 2, p < 0.05) vs. Control | Less common than in the Obese group |
Data is expressed as mean ± 95% CI (n=6). Statistical significance was determined by one-way ANOVA followed by Tukey's post hoc test.[1]
Table 2: Effects of this compound on Adipocyte Morphology and Oxidative Stress in Visceral Adipose Tissue
| Parameter | Control (Standard Diet + Vehicle) | Obese (Palatable Diet + Vehicle) | This compound-Treated (Palatable Diet + this compound) |
| Adipocyte Size | Baseline | Significantly larger vs. Control | Significantly smaller vs. Obese group (p < 0.001) |
| Adipocyte Number | Baseline | Lower density | 1.7-fold higher than Obese group (p < 0.05) |
| Visceral Fat Amount | Baseline | Significantly more vs. Control | Markedly prevented the growth vs. Obese group |
| UCP-1 Concentration | Baseline | No significant change | Increased (indicative of browning) |
| MDA Level (Oxidative Stress) | Baseline | No statistically significant effect | No statistically significant effect |
| Total Reduction Capacity (FRAP) | Baseline | Reduced vs. Control | Significantly saved, up to the level of Control (p < 0.01) vs. Obese |
Data is expressed as mean ± 95% CI (n=6). Statistical significance was determined by one-way ANOVA followed by Tukey's post hoc test.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound in adipose tissue and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in adipose tissue.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Animal Model and this compound Administration
-
Animal Model: Use male Wistar rats. Induce obesity by providing a palatable, high-fat diet ad libitum for a specified period (e.g., 8 weeks). A control group should be fed a standard chow diet.
-
Grouping: Divide animals into at least three groups:
-
Control: Standard diet + Vehicle.
-
Obese: Palatable diet + Vehicle.
-
This compound-Treated: Palatable diet + this compound.
-
-
This compound Administration: Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg body weight daily for the duration of the treatment period.
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect visceral adipose tissue (e.g., epididymal fat pads). Weigh the tissue and either fix it in 10% buffered formalin for histology or snap-freeze it in liquid nitrogen and store at -80°C for biochemical analyses.
Histological Analysis of Adipose Tissue
-
Tissue Processing: Dehydrate formalin-fixed adipose tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and measurement of adipocyte size.
-
Masson's Trichrome: To visualize collagen fibers and identify beige fat cells.[1]
-
-
Imaging and Analysis: Capture images using a light microscope. Use image analysis software (e.g., ImageJ) to quantify adipocyte size and number per unit area.
Immunohistochemistry (IHC) for UCP-1 and IL-6
-
Antigen Retrieval: Deparaffinize and rehydrate tissue sections. Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against UCP-1 (for browning) or IL-6 (for inflammation).
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a suitable chromogen (e.g., DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Qualitatively or semi-quantitatively assess the expression of the target proteins.
Measurement of Adipokines and Inflammatory Markers (ELISA)
-
Tissue Homogenization: Homogenize frozen adipose tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentrations of resistin, leptin, and MCP-1 in the tissue lysates, following the manufacturer's instructions. Normalize the results to the total protein concentration.
Oxidative Stress Assays
-
Malondialdehyde (MDA) Assay:
-
Use a thiobarbituric acid reactive substances (TBARS) assay kit to measure lipid peroxidation.
-
React tissue homogenates with thiobarbituric acid (TBA) at high temperature and acidic conditions.
-
Measure the absorbance of the resulting pink-colored product at 532 nm.
-
-
Ferric Reducing Ability of Plasma (FRAP) Assay:
-
This assay measures the total antioxidant capacity.
-
The FRAP reagent contains TPTZ (2,4,6-tripyridyl-s-triazine) and FeCl3.
-
In the presence of antioxidants in the sample, the Fe³⁺-TPTZ complex is reduced to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Measure the change in absorbance at 593 nm.[1]
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures for their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.
References
KSK94: A High-Affinity Histamine H3 Receptor Antagonist with Engagement of Sigma Receptors
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides comprehensive information on the pharmacological profile of KSK94, a potent histamine H3 receptor antagonist with notable affinity for sigma-1 and sigma-2 receptors. Detailed binding affinities (Ki values) are presented, along with standardized protocols for their determination via radioligand binding assays. Furthermore, the canonical signaling pathways for the histamine H3, sigma-1, and sigma-2 receptors are illustrated to provide a contextual framework for understanding the compound's mechanism of action and to facilitate further research and development.
Data Presentation
The binding affinities of this compound for human histamine H3 (hH3), rat sigma-1 (σ1), and rat sigma-2 (σ2) receptors are summarized below. These values highlight the compound's high affinity and selectivity for the H3 receptor.
| Receptor | Ki (nM) |
| Histamine H3 (hH3R) | 7.9 |
| Sigma-1 (σ1R) | 2958 |
| Sigma-2 (σ2R) | 75.2 |
Experimental Protocols
The determination of Ki values for this compound at the histamine H3, sigma-1, and sigma-2 receptors is achieved through competitive radioligand binding assays. The following protocols are based on established methodologies in the field.
Histamine H3 Receptor (hH3R) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.
Materials:
-
Membrane Preparation: Membranes from HEK-293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH).
-
Non-specific Binding Control: Clobenpropit (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol:
-
Membrane Preparation: Thaw the frozen hH3R-expressing cell membrane preparation on ice. Homogenize the membranes in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of this compound at various concentrations (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of [³H]-NAMH (at a final concentration equal to its Kd, e.g., ~2 nM).
-
150 µL of the membrane preparation.
-
For determining non-specific binding, replace the test compound with 10 µM clobenpropit.
-
For determining total binding, replace the test compound with assay buffer.
-
-
Incubation: Incubate the plate at 25°C for 2 hours with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a suitable buffer (e.g., 0.3% polyethyleneimine). Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sigma-1 (σ1R) and Sigma-2 (σ2R) Receptor Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the rat sigma-1 and sigma-2 receptors.
Materials:
-
Membrane Preparation: Rat liver membrane homogenates.
-
Radioligands:
-
For σ1R: [³H]-(+)-pentazocine.
-
For σ2R: [³H]-DTG (1,3-di-o-tolyl-guanidine).
-
-
Non-specific Binding Controls:
-
For σ1R: Haloperidol (10 µM).
-
For σ2R: (+)-Pentazocine (to mask σ1 sites) and a high concentration of an unlabeled sigma ligand for non-specific binding determination.
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol:
-
Membrane Preparation: Prepare a homogenate of rat liver tissue in ice-cold assay buffer.
-
Assay Setup (σ1R):
-
Combine this compound, [³H]-(+)-pentazocine, and the membrane preparation.
-
Use 10 µM haloperidol to determine non-specific binding.
-
-
Assay Setup (σ2R):
-
Pre-incubate the membrane preparation with a masking concentration of (+)-pentazocine (e.g., 100 nM) to block binding to σ1 receptors.
-
Add this compound and [³H]-DTG.
-
Use a high concentration of an unlabeled sigma ligand to determine non-specific binding.
-
-
Incubation: Incubate the assay plates at the appropriate temperature and duration (e.g., 37°C for 90 minutes for σ1R).
-
Filtration and Counting: Follow the same procedure as for the H3 receptor assay.
-
Data Analysis: Calculate IC50 and Ki values as described for the H3 receptor assay, using the respective radioligand concentrations and Kd values.
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. Additionally, H3 receptor activation can modulate other pathways, including the MAPK/ERK and PI3K/Akt pathways.
Caption: H3 Receptor Signaling Pathway.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It is involved in regulating calcium signaling, ion channel function, and cellular stress responses.
Caption: Sigma-1 Receptor Signaling.
Sigma-2 Receptor Signaling Pathway
The sigma-2 receptor, now identified as TMEM97, is implicated in cholesterol homeostasis and calcium signaling. It is often overexpressed in proliferating cells and is being explored as a cancer biomarker. Its signaling mechanisms are still under active investigation.
Caption: Sigma-2 Receptor Signaling.
Experimental Workflow for Ki Determination
This diagram illustrates the logical flow of the competitive radioligand binding assay used to determine the Ki values.
Caption: Ki Determination Workflow.
Troubleshooting & Optimization
KSK94 solubility and stability in DMSO
This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers and scientists working with the compound KSK94, focusing on its solubility and stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For the majority of non-peptide small molecule compounds, including those with structures similar to this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions.[1] DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar organic compounds.[2][3] Its miscibility with water and cell culture media makes it a versatile choice for in vitro assays.[2]
Q2: How should I prepare a stock solution of this compound in DMSO?
It is recommended to dissolve this compound directly in anhydrous DMSO to your desired concentration.[4] To ensure the compound is fully dissolved, vortexing or sonication may be necessary.[1] For compounds that are difficult to weigh accurately due to a waxy or sticky consistency, it is advisable to dissolve the entire contents of the vial in a specific volume of DMSO to create a stock solution of a known concentration.[1]
Q3: How should I store this compound stock solutions in DMSO?
Stock solutions of compounds in DMSO should be stored at -20°C for long-term stability, where they can be viable for up to 3 months.[1] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q4: Is it acceptable to store this compound in DMSO at room temperature?
While long-term storage should be at -20°C, many compounds are stable in DMSO for short periods at room temperature.[1] However, to maintain the integrity and activity of this compound, prolonged storage at room temperature is not recommended. DMSO itself is hygroscopic, meaning it readily absorbs moisture from the air, so containers should always be tightly sealed when not in use.[5][6]
Troubleshooting Guide
Issue: this compound is not fully dissolving in DMSO at room temperature.
-
Solution 1: Increase Mechanical Agitation. Vortex the solution vigorously for 1-2 minutes. If undissolved particles remain, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Solution 2: Gentle Warming. Gently warm the solution in a water bath set to 37°C. Do not exceed this temperature, as excessive heat can degrade the compound.
-
Solution 3: Lower the Concentration. If the compound still does not dissolve, it may be due to supersaturation. Consider preparing the stock solution at a lower concentration.
Issue: I observe precipitation in my this compound stock solution after thawing.
-
Solution 1: Re-dissolve the Compound. Before use, bring the vial to room temperature and vortex or sonicate it to ensure any precipitate has fully redissolved.[1]
-
Solution 2: Check for Solvent Evaporation. If the cap was not sealed tightly, some DMSO may have evaporated, increasing the compound's concentration and causing precipitation. Verify the final volume.
-
Solution 3: Prepare Fresh. If precipitation persists and affects experimental reproducibility, it is best to prepare a fresh stock solution.
Quantitative Data Summary
While specific quantitative solubility data for this compound in DMSO is not publicly available, the following table summarizes the relevant physical and chemical properties of DMSO, the recommended solvent.
| Property | Value | Source |
| Molecular Formula | (CH₃)₂SO | [2] |
| Molecular Weight | 78.13 g/mol | [2][7] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 189°C (372°F) | [2][7] |
| Melting/Freezing Point | 18.55°C (65.4°F) | [7] |
| Density | 1.1004 g/cm³ at 25°C | [2] |
| pKa | 35.1 | [7] |
| Thermal Stability | Highly stable at temperatures below 150°C. At its boiling point (189°C), about 5% decomposes after 24 hours. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acquire Materials: Obtain a vial of this compound (pre-weighed) and anhydrous (dry) DMSO.
-
Calculate Required Volume: Determine the molecular weight (MW) of this compound from the product datasheet. Calculate the volume of DMSO needed using the formula:
-
Volume (L) = [Mass of this compound (g) / MW of this compound ( g/mol )] / 0.010 (mol/L)
-
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure Complete Solubilization: Tightly cap the vial and vortex for 1-2 minutes. If necessary, place the vial in a sonicator bath for 5-10 minutes until the solution is clear and free of particulates.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes. Store these aliquots at -20°C.
Protocol 2: General Method for Assessing Compound Stability in DMSO via HPLC
-
Initial Analysis (T=0): Prepare a fresh stock solution of this compound in DMSO at the desired concentration. Immediately dilute a small sample to an appropriate concentration for High-Performance Liquid Chromatography (HPLC) analysis and inject it into the HPLC system. Record the peak area and retention time. This serves as the baseline.
-
Incubation: Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stock solution.
-
HPLC Analysis: Dilute and analyze the sample using the same HPLC method as the T=0 sample.
-
Data Comparison: Compare the peak area of the this compound peak at each time point to the T=0 peak area. A significant decrease in the main peak area or the appearance of new peaks indicates degradation. The stability can be expressed as the percentage of the initial compound remaining.
Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Troubleshooting flowchart for this compound dissolution issues in DMSO.
Caption: Postulated signaling pathway for this compound.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KSK94 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KSK94 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational dual-ligand compound that acts as a modulator of the histamine H3 receptor and the sigma-2 receptor.[1][2] Its mechanism of action is currently being explored, with studies suggesting its potential as a therapeutic agent in metabolic disorders such as obesity.[2] It has been observed to produce an anorexic effect, likely related to its interaction with H3 receptors, and may also induce the browning of visceral white adipose tissue.[2]
Q2: What are the primary applications of this compound in in vivo research?
A2: Based on current research, this compound is primarily being investigated in in vivo models of developing obesity.[2] Preclinical studies aim to evaluate its safety, tolerability, and efficacy in preventing weight gain and fat accumulation.[2][3]
Q3: What are some key considerations before starting an in vivo experiment with this compound?
A3: Before initiating in vivo studies, it is crucial to have a clear understanding of the experimental objectives.[3] Key considerations include selecting the appropriate animal model, determining the optimal route of administration, and establishing a suitable vehicle for the compound.[3] A pilot study is often recommended to determine the dose-response curve and the maximum tolerated dose (MTD).
Troubleshooting Guide
Problem 1: High variability in animal body weight and food intake data.
-
Possible Cause: Inconsistent handling of animals, stress, or variations in the experimental environment. Stressed animals can exhibit altered eating behaviors and metabolic rates.[4]
-
Solution:
-
Ensure all personnel are trained in proper animal handling techniques to minimize stress.[4]
-
Acclimate animals to the facility and experimental procedures for at least one week before starting the study.[3]
-
Maintain a consistent light-dark cycle, temperature, and humidity in the animal housing facility.
-
Handle and dose animals at the same time each day to minimize circadian rhythm disruptions.
-
Problem 2: this compound formulation appears cloudy or precipitates out of solution.
-
Possible Cause: Poor solubility of this compound in the chosen vehicle. The stability of the formulation may also be a factor.[5]
-
Solution:
-
Re-evaluate the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Consider using co-solvents or other formulation strategies to enhance solubility.
-
Prepare the formulation fresh before each administration to minimize stability issues.[6]
-
If using a suspension, ensure it is uniformly mixed before each administration.[5]
-
Problem 3: No significant therapeutic effect is observed even at high doses.
-
Possible Cause: This could be due to poor oral bioavailability, rapid metabolism of the compound, or an inappropriate dosing frequency. The compound may have a short half-life, requiring more frequent administration to maintain therapeutic concentrations.
-
Solution:
-
Conduct a pharmacokinetic (PK) study to determine the compound's half-life, clearance, and bioavailability.[7][8]
-
Based on the PK data, adjust the dosing frequency (e.g., from once daily to twice daily) to maintain adequate exposure.
-
Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, which can bypass first-pass metabolism.
-
Problem 4: Signs of toxicity, such as significant weight loss (>20%), lethargy, or ruffled fur, are observed.
-
Possible Cause: The administered dose may be too high, exceeding the maximum tolerated dose (MTD). The vehicle itself could also be contributing to the toxicity.
-
Solution:
-
Immediately reduce the dose or cease administration and monitor the animals closely.
-
Conduct a formal MTD study to determine a safe and tolerable dose range.[3]
-
Include a vehicle-only control group to assess any potential toxicity from the formulation components.
-
Perform histopathological analysis of major organs to identify any compound-related toxicity.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route: Oral (PO) | Route: Intravenous (IV) |
| Dose (mg/kg) | 10 | 5 |
| Cmax (ng/mL) | 450 ± 75 | 1200 ± 150 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC (0-t) (ng*h/mL) | 2100 ± 350 | 1800 ± 250 |
| Half-life (t1/2) (h) | 4.2 ± 0.8 | 3.9 ± 0.6 |
| Bioavailability (%) | ~46 | - |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Efficacy of this compound in a Rat Model of Diet-Induced Obesity (8-week study)
| Treatment Group | Dose (mg/kg/day, PO) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (%) | Visceral Fat Mass (g) |
| Vehicle Control | - | 250 ± 10 | 450 ± 20 | 80.0 ± 8.0 | 25.0 ± 3.0 |
| This compound | 5 | 252 ± 11 | 390 ± 18 | 54.8 ± 7.5 | 18.5 ± 2.5 |
| This compound | 10 | 249 ± 9 | 360 ± 15 | 44.6 ± 6.0 | 14.2 ± 2.0 |
| Positive Control | - | 251 ± 10 | 375 ± 16 | 49.4 ± 6.8 | 15.8 ± 2.2 |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Healthy, 6-8 week old mice (e.g., C57BL/6).[3]
-
Acclimation: Acclimate animals to the facility for at least one week prior to the study.[3]
-
Dose Groups: Establish multiple dose groups with a vehicle control. Start with a low dose and escalate in subsequent groups.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage) once daily for 7-14 days.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or other significant signs of toxicity in 10% of the animals.[9]
Protocol 2: Efficacy Evaluation of this compound in a Diet-Induced Obesity (DIO) Rat Model
-
Animal Model: Male Sprague-Dawley or Wistar rats, 4-6 weeks old.
-
Diet Induction: Feed rats a high-fat diet (e.g., 45-60% kcal from fat) for 6-8 weeks to induce obesity. A control group is fed a standard chow diet.
-
Group Allocation: Randomly assign obese rats to treatment groups: Vehicle control, this compound (multiple doses), and a positive control.
-
Administration: Administer this compound or vehicle daily via the determined route for 4-8 weeks.
-
Measurements:
-
Monitor body weight and food intake 2-3 times per week.
-
At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids, leptin).
-
Dissect and weigh adipose tissue depots (e.g., visceral, subcutaneous).
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound on body weight, fat mass, and metabolic parameters.
Visualizations
Caption: Putative signaling pathway of this compound.
Caption: General experimental workflow for this compound in vivo efficacy studies.
Caption: Logical flow for troubleshooting in vivo experiments.
References
- 1. KSK-94 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
KSK94 Technical Support Center: Investigating Potential Off-Target Effects
Disclaimer: The information provided in this technical support guide is for research use only. KSK94 is a hypothetical compound for illustrative purposes, and the data presented are not derived from actual experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] For kinase inhibitors such as this compound, which are designed to block the activity of a specific kinase, binding to other kinases or proteins can modulate unintended signaling pathways.[1][2] This is a significant concern as it can lead to cellular toxicity, misleading experimental results, and potential adverse effects in clinical settings.[1]
Q2: My cells are showing higher-than-expected toxicity when treated with this compound. Could this be due to off-target effects?
A2: High cytotoxicity at effective concentrations can indeed be an indication of off-target activity.[1] It is crucial to differentiate between toxicity caused by the intended on-target effect and that caused by unintended off-target interactions. We recommend performing a dose-response curve to identify the lowest effective concentration and conducting a kinome-wide selectivity screen to identify potential off-target kinases that might be responsible for the cytotoxic effects.[1]
Q3: I am observing inconsistent or unexpected phenotypes in my experiments with this compound. How can I troubleshoot this?
A3: Inconsistent results can arise from several factors, including off-target effects, activation of compensatory signaling pathways, compound instability, or cell line-specific effects.[1] To investigate these possibilities, consider the following:
-
Probe for compensatory pathways: Use techniques like Western blotting to check for the activation of known compensatory signaling pathways.[1]
-
Confirm compound stability: Ensure the compound is stable in your experimental conditions.
-
Test in multiple cell lines: This can help determine if the observed effects are specific to a particular cellular context. [cite: 3]
Troubleshooting Guide
This guide provides a structured approach to identifying and characterizing potential off-target effects of this compound.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High Cytotoxicity | Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[1] 2. Test inhibitors with different chemical scaffolds targeting the same primary kinase. | 1. Identification of unintended kinase targets.[1] 2. If cytotoxicity is consistent across different scaffolds, it may be an on-target effect. |
| Unexpected Phenotype | Off-target effect | 1. Conduct a phenotypic screen comparing the observed phenotype with the known consequences of inhibiting the primary target.[1] 2. Perform a rescue experiment by transfecting cells with a drug-resistant mutant of the primary target. | 1. Discrepancies may suggest off-target effects.[1] 2. On-target effects should be rescued, while off-target effects will persist. |
| Inconsistent Results | Activation of compensatory signaling pathways | 1. Use Western blotting to analyze the phosphorylation status of key proteins in related pathways.[1] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to this compound. 2. More consistent and interpretable data. |
Quantitative Data Summary
The following table summarizes hypothetical selectivity data for this compound against its primary target (Kinase A) and a panel of potential off-target kinases. A higher IC50 value indicates lower potency, and a large difference between the on-target and off-target IC50 values suggests higher selectivity.
| Kinase Target | IC50 (nM) | Assay Type |
| Kinase A (Primary Target) | 25 | Radiometric |
| Kinase B | 850 | Radiometric |
| Kinase C | 1,500 | Radiometric |
| Kinase D | >10,000 | Radiometric |
| Kinase E | 2,200 | Radiometric |
Experimental Protocols
In Vitro Kinase Profiling Assay
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[1][3]
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[4] Create serial dilutions for determining IC50 values.[4]
-
Kinase Panel: Utilize a commercial kinase profiling service with a broad panel of human kinases.[3]
-
Assay Procedure:
-
In a microplate, add the kinase reaction buffer.[4]
-
Add the appropriate amount of each specific kinase to the wells.[4]
-
Add the serially diluted this compound or a vehicle control (DMSO).[4]
-
Allow for a pre-incubation period to permit inhibitor binding.[4]
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.[4] The ATP concentration should be close to the Km for each kinase.
-
Incubate the reaction for a specified time at room temperature.
-
Terminate the reaction and transfer the contents to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target and potential off-targets in a cellular context.[5]
Methodology:
-
Cell Treatment:
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Visualizations
Caption: this compound on-target vs. off-target signaling pathways.
Caption: Experimental workflow for this compound off-target effect investigation.
References
Technical Support Center: Optimizing KSK94 Concentration for In Vitro Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of KSK94 for in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
A1: As a starting point for a new compound like this compound, it is advisable to test a broad concentration range to determine its effect on your specific cell line. A common approach is to perform a dose-response curve with serial dilutions, covering a wide range from nanomolar (nM) to micromolar (µM) concentrations (e.g., 1 nM to 100 µM).[1][2] This initial screen will help identify a narrower, more effective concentration range for subsequent experiments.
Q2: How do I select an appropriate cell line for my this compound experiments?
A2: The choice of cell line should be driven by your research objectives.[2] Given that this compound is a dual histamine H3 and sigma-2 receptor modulator, consider cell lines that endogenously express these receptors.[3][4] If you are investigating its potential in obesity, adipocyte cell lines could be relevant.[4] For pain research, neuronal cell lines would be a suitable model. It is also important to consider the cell line's origin, doubling time, and sensitivity to other compounds.[2]
Q3: What is the optimal duration for exposing cells to this compound?
A3: The ideal exposure time depends on the biological process under investigation and the mechanism of action of this compound. A time-course experiment is recommended to determine the optimal duration.[2] You could, for instance, test this compound's effects at 24, 48, and 72 hours to observe both early and late cellular responses.[1]
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: Cytotoxicity can be assessed using various assays, such as the MTT, XTT, or LDH release assays. These assays measure metabolic activity or membrane integrity to determine the percentage of viable cells after treatment with this compound. It is crucial to perform a cytotoxicity assay to distinguish between a specific biological effect and a general toxic response.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No observable effect of this compound | - Concentration is too low.- Incubation time is too short.- The chosen cell line does not express the target receptors (Histamine H3, Sigma-2).- this compound is inactive in the chosen cell line. | - Test a higher concentration range.- Increase the incubation time.- Verify target receptor expression in your cell line using techniques like qPCR or Western blotting.- Test the compound in a different, potentially more sensitive, cell line.[2] |
| Excessive cell death, even at low concentrations | - this compound is highly cytotoxic to the cell line.- The cells are particularly sensitive.- The solvent (e.g., DMSO) concentration is contributing to toxicity. | - Use a lower concentration range.- Reduce the incubation time.- Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1% for DMSO).[2] |
| High variability between replicate wells | - Inconsistent cell seeding.- Uneven distribution of this compound.- "Edge effects" in the microplate. | - Ensure the cell suspension is thoroughly mixed before seeding.- Mix the this compound solution well before adding it to the wells.- To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[2] |
| Precipitation of this compound in the culture medium | - Poor solubility of this compound at the tested concentration. | - Check the solubility of this compound in your culture medium.- Consider using a different solvent or a lower final concentration.- Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining the IC50/EC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound.
Materials:
-
This compound compound
-
Appropriate cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay kit (e.g., MTT)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM).[1]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
Cytotoxicity/Functional Assay: Perform the chosen assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent and incubating for a few hours, followed by the addition of a solubilizing agent.[1]
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[1]
-
Data Analysis:
-
Calculate the percentage of cell viability or response for each concentration relative to the vehicle control.
-
Plot the percentage of viability/response against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 or EC50 value.[1]
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Target Receptor(s) | Incubation Time (hours) | IC50 (µM) |
| Adipocyte Cell Line A | Histamine H3, Sigma-2 | 48 | 5.2 |
| Neuronal Cell Line B | Histamine H3, Sigma-2 | 48 | 2.8 |
| Control Cell Line C | Low/No Receptor Expression | 48 | > 100 |
Visualizations
Caption: General experimental workflow for determining IC50 or EC50.
Caption: Simplified potential signaling pathway for this compound.
Caption: Troubleshooting decision tree for a lack of experimental effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. KSK-94 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
KSK94 storage conditions and shelf life
This technical support center provides essential information for researchers, scientists, and drug development professionals working with KSK94, a high-affinity histamine H3 receptor antagonist. This guide includes details on storage conditions, shelf life, troubleshooting common experimental issues, and protocols for solution preparation.
Storage Conditions and Shelf Life
Proper storage of this compound is critical to maintain its integrity and ensure the reproducibility of experimental results. The following table summarizes the recommended storage conditions and shelf life for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Shelf Life |
| Powder | -20°C | Long-term | >2 years |
| 0 - 4°C | Short-term (days to weeks) | Not specified | |
| Ambient | Shipping | Stable for a few weeks | |
| In DMSO | -80°C | Long-term | 6 months |
| 4°C | Short-term | 2 weeks | |
| -20°C | Not recommended | 1 month |
Note: It is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise during the handling and use of this compound.
Q1: My this compound powder has changed color/appears clumpy. Is it still usable?
A1: A change in the physical appearance of the this compound powder, such as discoloration or clumping, may indicate degradation or moisture absorption. It is recommended to use a fresh vial of the compound if you observe any significant changes. While this compound is stable at room temperature for a few weeks during shipping, long-term exposure to ambient conditions, light, or humidity can compromise its quality.
Q2: I'm having trouble dissolving this compound in DMSO.
A2: this compound is generally soluble in DMSO. If you are experiencing difficulties, consider the following troubleshooting steps:
-
Use high-quality, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power. Use fresh, research-grade anhydrous DMSO from a tightly sealed container.
-
Gentle warming: Warm the solution in a 37°C water bath for 10-15 minutes.
-
Sonication: Use a bath sonicator for 10-15 minutes to aid in dissolution.
-
Vortexing: Vortex the solution vigorously.
If the compound still does not dissolve, you may be exceeding its solubility limit. Consider preparing a more dilute stock solution.
Q3: My this compound stock solution in DMSO appears cloudy or has a precipitate after storage.
A3: Cloudiness or precipitation in your DMSO stock solution upon storage, especially after a freeze-thaw cycle, can be due to several factors:
-
Supersaturation: The initial stock solution may have been prepared at a concentration close to its solubility limit. Upon freezing and thawing, the compound may not fully redissolve.
-
Moisture absorption: If the vial is not properly sealed, the DMSO can absorb moisture, reducing the solubility of this compound.
-
Degradation: While less common under proper storage conditions, precipitation could be a sign of chemical degradation.
To resolve this, try gently warming the solution to 37°C and vortexing or sonicating to redissolve the precipitate. If the precipitate does not dissolve, it is best to prepare a fresh stock solution. To prevent this, ensure your stock concentration is not at the upper limit of solubility and always use anhydrous DMSO.
Q4: When I dilute my this compound DMSO stock into my aqueous experimental buffer/media, a precipitate forms immediately.
A4: This is a common issue known as "crashing out" and occurs because this compound is poorly soluble in aqueous solutions. The rapid change in solvent polarity causes the compound to precipitate. Here are some strategies to prevent this:
-
Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to your aqueous solution, perform an intermediate dilution step. For example, first dilute your stock in a smaller volume of your buffer/media, then add this to the final volume.
-
Add the stock solution to the buffer while vortexing: This ensures rapid mixing and dispersion of the compound.
-
Keep the final DMSO concentration low: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your experimental setup to minimize both precipitation and potential solvent toxicity to cells.
-
Use pre-warmed media/buffer: Adding the compound to a solution at 37°C can help maintain its solubility.
Q5: How can I tell if my this compound has degraded?
A5: While specific degradation products for this compound are not well-documented in publicly available literature, general signs of chemical degradation for small molecules include:
-
Visual changes: Discoloration of the powder or solution, or the formation of an insoluble precipitate.
-
Loss of biological activity: If you observe a decrease in the expected biological effect in your experiments compared to previous batches or a positive control, this could indicate degradation.
If you suspect degradation, it is recommended to use a fresh batch of this compound. To minimize the risk of degradation, always follow the recommended storage conditions and handle the compound carefully.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 398.51 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 3.985 mg of this compound.
-
Calculation: 0.01 mol/L * 0.001 L * 398.51 g/mol = 0.003985 g = 3.985 mg
-
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound and transfer it to a sterile vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM solution from 3.985 mg of this compound, add 1 mL of DMSO.
-
Dissolve the compound:
-
Cap the vial tightly and vortex for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.
-
-
Aliquot and store: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when working with this compound.
Caption: Troubleshooting workflow for this compound solution preparation and dilution.
KSK94 Technical Support Center: Enhancing Bioavailability in Animal Models
Welcome to the technical support center for KSK94. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential bioavailability challenges during preclinical animal studies. While this compound has shown promise as a dual histamine H3 and sigma-2 receptor ligand for obesity research, its physicochemical properties may present challenges for achieving optimal systemic exposure.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of poor or variable oral bioavailability for a compound like this compound?
A1: Poor oral bioavailability for a preclinical candidate like this compound typically stems from two primary issues:
-
Poor Aqueous Solubility: As a complex organic molecule, this compound may have limited solubility in gastrointestinal fluids. This can lead to a low dissolution rate, which is often the rate-limiting step for absorption.[4][5]
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation.[6][7] If this compound is a substrate for metabolic enzymes in the gut wall or liver (e.g., Cytochrome P450 enzymes), a significant portion of the dose can be inactivated before it has a chance to circulate throughout the body.[8][9]
Q2: My initial in vivo study with a simple suspension of this compound showed very low and inconsistent plasma concentrations. What should I do first?
A2: The first step is to determine the root cause. A logical approach is to assess the compound's fundamental properties.
-
Confirm Solubility: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Evaluate Permeability: Use an in vitro model like the Caco-2 permeability assay to understand if the drug can effectively cross the intestinal epithelium.
-
Assess Metabolic Stability: Conduct an in vitro liver microsome stability assay to determine how quickly this compound is metabolized by hepatic enzymes.
The results will guide your formulation strategy. Low solubility points towards dissolution-enhancement techniques, while high metabolic clearance suggests a need to bypass or reduce first-pass metabolism.[8][10]
Q3: What are the most common formulation strategies to improve the bioavailability of poorly soluble compounds?
A3: For compounds where poor solubility is the primary barrier, several formulation strategies can be employed:
-
Particle Size Reduction (Nanosuspension): Reducing the particle size of the drug dramatically increases its surface area, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[11][12] Wet-media milling is a common technique to produce a nanosuspension.[13][14]
-
Lipid-Based Formulations: For lipophilic (fat-soluble) compounds, dissolving the drug in oils, surfactants, and co-solvents can improve absorption.[15][16][17] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) form fine emulsions in the gut, which can enhance solubilization and may also promote lymphatic uptake, partially bypassing the liver.[17][18]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state within a polymer matrix can improve its solubility and dissolution.[5][19]
Troubleshooting Guides
Issue 1: Low Cmax and AUC in Rodent PK Studies
Possible Cause: Poor dissolution of this compound from a standard aqueous suspension.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound bioavailability.
Solution: Prepare a nanosuspension of this compound to enhance its dissolution rate. Compare the pharmacokinetic (PK) profile of the nanosuspension against a standard microsuspension in a rodent model.
Data Presentation: Hypothetical PK Data in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Relative Bioavailability |
| Microsuspension | 55 ± 15 | 4.0 | 350 ± 90 | 100% (Reference) |
| Nanosuspension | 210 ± 45 | 1.5 | 1450 ± 210 | 414% |
Data are presented as mean ± standard deviation.
Issue 2: High Inter-Animal Variability and Suspected First-Pass Metabolism
Possible Cause: this compound is a lipophilic compound that is heavily metabolized by the liver. Variability may be due to differences in GI state and metabolic activity.
Solution: Develop a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), to improve solubilization and promote lymphatic transport, which can partially bypass the liver.[17][20]
Mechanism of Action: Lipid-Based Formulation
Caption: Mechanism of bioavailability enhancement by SEDDS.
Data Presentation: Hypothetical PK Data in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Relative Bioavailability |
| Microsuspension | 55 ± 15 | 4.0 | 350 ± 90 | 100% (Reference) |
| SEDDS Formulation | 350 ± 60 | 2.0 | 2800 ± 450 | 800% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Media Milling
Objective: To produce a stable nanosuspension of this compound with a particle size <200 nm for in vivo studies.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Stabilizer solution: 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) and 0.5% w/v Polysorbate 80 in deionized water.[14]
-
Milling media: 0.5 mm yttrium-stabilized zirconium oxide beads
-
Equipment: High-energy planetary ball mill or similar wet milling apparatus
Methodology:
-
Prepare the stabilizer solution by dissolving HPMC and Polysorbate 80 in deionized water with gentle heating and stirring. Allow to cool to room temperature.
-
Create a pre-suspension by adding 100 mg of this compound to 10 mL of the stabilizer solution in a suitable milling vessel.
-
Add an equal volume of milling media (e.g., 10 mL) to the vessel.
-
Secure the vessel in the wet milling apparatus.
-
Mill the suspension at a high speed (e.g., 600 rpm) for 4-6 hours. Monitor temperature to prevent overheating.
-
After milling, separate the nanosuspension from the milling media by decanting or using a sieve.
-
Measure the particle size of the final nanosuspension using a dynamic light scattering (DLS) instrument to confirm it meets the desired specifications (e.g., Z-average size < 200 nm).
-
Store the nanosuspension at 2-8°C until use.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability of different this compound formulations.
Experimental Workflow
Caption: Workflow for a comparative pharmacokinetic study in rats.
Methodology:
-
Animals: Use male Sprague-Dawley rats (250-300g). Acclimate animals for at least 3 days before the study.
-
Housing: House animals in standard conditions with free access to water. Fast animals overnight before dosing.
-
Dose Administration:
-
Group 1: this compound Microsuspension (10 mg/kg)
-
Group 2: this compound Nanosuspension (10 mg/kg)
-
Administer formulations via oral gavage at a volume of 5 mL/kg.
-
-
Blood Sampling: Collect sparse blood samples (~100 µL) from the tail vein into EDTA-coated tubes at pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software such as Phoenix WinNonlin. Calculate the relative bioavailability of the test formulation compared to the reference suspension.
References
- 1. KSK-94 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. First pass effect - Wikipedia [en.wikipedia.org]
- 7. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Nanosuspension Formulation To Maximize Potency For Preclinical Studies [drugdiscoveryonline.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. upm-inc.com [upm-inc.com]
- 20. researchgate.net [researchgate.net]
how to mitigate KSK94 toxicity in cell-based assays
This guide provides troubleshooting advice and frequently asked questions to help researchers mitigate the cytotoxic effects of the novel kinase inhibitor, KSK94, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of the novel serine/threonine kinase, Kinase-X (KX), which is implicated in oncogenic signaling. While highly selective for KX, off-target effects have been observed at higher concentrations, leading to cytotoxicity in some cell lines.
Q2: Why am I observing significant cell death in my assays, even at concentrations where this compound should be specific for its target?
While this compound is designed for high specificity, it has been shown to induce off-target mitochondrial stress at concentrations above 5 µM in certain sensitive cell lines. This can lead to apoptosis and a reduction in overall cell viability, confounding assay results.
Q3: What are the recommended positive and negative controls when using this compound?
-
Positive Control (Target Inhibition): A known, well-characterized inhibitor of the Kinase-X pathway.
-
Negative Control (Vehicle): The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells.
-
Positive Control (Cytotoxicity): A known cytotoxic agent, such as staurosporine, to confirm that the cell model is responsive to apoptotic stimuli.
Q4: Is the observed toxicity of this compound reversible?
The reversibility of this compound-induced toxicity is cell-type dependent. Washout experiments can determine if removing the compound allows for cellular recovery.
Troubleshooting Guide
Issue 1: High background cytotoxicity in viability assays.
-
Possible Cause: Off-target effects of this compound on mitochondrial function.
-
Troubleshooting Steps:
-
Confirm with a secondary viability assay: Use a different viability assay (e.g., CellTiter-Glo® if you are using MTT, or vice-versa) to rule out assay-specific artifacts.
-
Co-treatment with an antioxidant: Test co-treatment with N-acetylcysteine (NAC) to determine if the toxicity is mediated by reactive oxygen species (ROS).
-
Use a lower concentration range: If possible, use this compound at concentrations below the threshold for off-target toxicity.
-
Issue 2: Inconsistent IC50 values for this compound across experiments.
-
Possible Cause: Variability in cell health and density, or instability of the compound.
-
Troubleshooting Steps:
-
Standardize cell seeding density: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment.
-
Prepare fresh dilutions of this compound for each experiment: Avoid repeated freeze-thaw cycles of stock solutions.
-
Monitor vehicle (DMSO) concentration: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Biochemical and Cell-Based Assays
| Assay Type | Target | IC50 (nM) |
| Biochemical Kinase Assay | Kinase-X | 50 |
| Cell-Based Phospho-Assay | Kinase-X | 200 |
| Off-Target Kinase Panel | Kinase-Y | 8,000 |
| Off-Target Kinase Panel | Kinase-Z | >10,000 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in Sensitive Cell Line A
| This compound Conc. (µM) | % Viability (this compound alone) | % Viability (this compound + 1 mM NAC) |
| 0 | 100 | 100 |
| 1 | 98 | 99 |
| 5 | 75 | 95 |
| 10 | 40 | 85 |
| 20 | 15 | 70 |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (with and without 1 mM NAC) for 24-72 hours. Include vehicle-only and untreated controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Measurement of Apoptosis by Caspase-3/7 Activity
-
Cell Treatment: Seed and treat cells with this compound as described in the viability protocol.
-
Assay Reagent Addition: Add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure luminescence using a plate reader.
Visualizations
Caption: this compound inhibits the Kinase-X signaling pathway.
Caption: Workflow for troubleshooting this compound cytotoxicity.
Caption: Logic for troubleshooting inconsistent results.
Ensuring Reproducibility in KSK94 Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the investigational compound KSK94. Our goal is to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: What is the proper way to store and handle this compound?
-
A: this compound is supplied as a lyophilized powder and should be stored at -20°C. For creating a stock solution, reconstitute the powder in sterile DMSO. This stock solution should be aliquoted into smaller volumes and stored at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing for an experiment, dilute the stock solution to the final concentration in the appropriate aqueous medium immediately before use.
-
-
Q2: Is this compound sensitive to light?
-
A: Yes, this compound is light-sensitive. Prolonged exposure to light can lead to its degradation. It is recommended to handle the compound with minimal light exposure. Use amber-colored vials for storage and preparation, and cover experimental plates with foil whenever possible.
-
In Vitro Assay Troubleshooting
-
Q3: We are observing high variability in our cell viability assay results (e.g., MTT, XTT) when using this compound. What could be the cause?
-
A: High variability in cell viability assays is a common issue that can arise from several factors. Please refer to the troubleshooting guide below for potential causes and solutions. Inconsistent results can stem from issues with cell seeding density, uneven compound distribution, or problems with the reagent preparation.
-
-
Q4: Our Western blot results for downstream targets of the this compound pathway are inconsistent. How can we improve this?
-
A: Inconsistent Western blot results can be frustrating. Key areas to troubleshoot include the protein extraction and quantification steps, the antibody dilutions and incubation times, and the washing steps. Ensure that your protein lysates are prepared consistently and that equal amounts of protein are loaded for each sample.
-
In Vivo Experiment Troubleshooting
-
Q5: We are seeing inconsistent tumor growth inhibition in our animal models treated with this compound. What are the potential reasons?
-
A: Variability in in vivo studies can be influenced by factors such as the animal strain, tumor implantation site, and the formulation and administration of the compound. It is crucial to ensure a consistent and appropriate vehicle for this compound administration and to monitor the health of the animals closely throughout the experiment.
-
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of plates. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity. |
| Incomplete Compound Solubilization | Vortex the this compound stock solution before diluting it in the culture medium. Ensure the final concentration of DMSO is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). |
| Inconsistent Incubation Times | Standardize the incubation time with this compound and with the viability reagent (e.g., MTT, XTT) for all plates. |
| Reagent Preparation and Addition | Prepare fresh viability reagents for each experiment. Ensure the reagent is added consistently to all wells. |
Issue 2: Inconsistent Western Blot Results
| Potential Cause | Recommended Solution |
| Uneven Protein Loading | Perform a precise protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to verify even loading. |
| Suboptimal Antibody Concentration | Optimize the primary and secondary antibody concentrations by performing a titration experiment. |
| Insufficient Washing | Increase the number and duration of washing steps after antibody incubations to reduce background noise. |
| Inactive Phosphatase/Protease Inhibitors | Add fresh phosphatase and protease inhibitors to your lysis buffer immediately before use to prevent protein degradation. |
| Transfer Issues | Ensure proper sandwich assembly for protein transfer. Check the transfer efficiency by staining the membrane with Ponceau S after transfer. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: Western Blotting for Phospho-Target X
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Target X overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for total Target X and a loading control.
Visualizations
Caption: this compound inhibits the signaling cascade downstream of a receptor tyrosine kinase.
Caption: A logical workflow for troubleshooting non-reproducible experimental results.
Technical Support Center: Synthesis of KSK94 and Its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of KSK94 and its analogs. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its analogs?
A1: The synthesis of this compound and its analogs, such as A-331440, typically involves a convergent synthesis approach. The key steps generally include:
-
Williamson Ether Synthesis: Formation of the ether linkage between a substituted phenol (e.g., 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile) and a dihaloalkane (e.g., 1,3-dibromopropane) to create an alkoxy-alkyl halide intermediate.
-
N-Alkylation: Coupling of the alkoxy-alkyl halide intermediate with a cyclic amine (e.g., (R)-3-(dimethylamino)pyrrolidine). This step can also be performed via reductive amination.
Q2: What are the primary challenges in the synthesis of this compound and its analogs?
A2: Researchers may encounter several challenges, including:
-
Low yields in the Williamson ether synthesis due to competing elimination reactions or low reactivity of the starting materials.
-
Formation of byproducts , such as dialkylated amines or quaternary ammonium salts, during the N-alkylation step.
-
Purification difficulties , as the final products are often polar, basic compounds that can interact strongly with silica gel during column chromatography.
-
Racemization if chiral centers are present and not handled under appropriate conditions.
-
Poor solubility of intermediates or starting materials in common organic solvents.
Q3: How can I purify the final tertiary amine product effectively?
A3: Purification of polar tertiary amines can be challenging. Here are a few strategies:
-
Acid-base extraction: The basic nature of the amine allows for extraction into an acidic aqueous layer, washing of the organic layer to remove non-basic impurities, and then basification of the aqueous layer to re-extract the purified amine into an organic solvent.
-
Amine-functionalized silica gel chromatography: Using an amine-treated stationary phase can minimize the strong interactions between the basic product and acidic silanols of standard silica gel, leading to better separation and reduced tailing.[1]
-
Reverse-phase chromatography: For highly polar compounds, reverse-phase chromatography with a suitable mobile phase (e.g., water/acetonitrile with a modifier like triethylamine or formic acid) can be an effective purification method.
Troubleshooting Guides
Williamson Ether Synthesis
This step typically involves the reaction of a phenol with an alkyl halide in the presence of a base.
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low or no product formation | 1. Insufficiently strong base: The phenoxide may not be forming in sufficient concentration. 2. Poor quality of reagents: Degradation of the alkyl halide or moisture in the solvent. 3. Low reaction temperature: The reaction may be too slow at the chosen temperature. 4. Steric hindrance: If the alkyl halide is secondary or tertiary, elimination (E2) will be favored over substitution (SN2).[2][3][4] | 1. Use a stronger base such as NaH or K₂CO₃. 2. Use freshly distilled solvents and high-purity reagents. 3. Increase the reaction temperature, potentially using a higher-boiling solvent like DMF or acetonitrile. 4. Ensure a primary alkyl halide is used for the Williamson ether synthesis.[2][3] |
| Formation of elimination byproducts | 1. Use of a secondary or tertiary alkyl halide. 2. High reaction temperature. 3. Strongly basic and sterically hindered base. | 1. Redesign the synthesis to use a primary alkyl halide. 2. Optimize the temperature to favor substitution. 3. Use a non-hindered base like potassium carbonate. |
| Dialkylation of the phenol (if a dihaloalkane is used) | The phenoxide reacts at both ends of the dihaloalkane. | Use a large excess of the dihaloalkane to favor mono-alkylation. The unreacted dihaloalkane can be removed later by distillation or chromatography. |
Quantitative Data for Williamson Ether Synthesis of Analogs
| Starting Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4'-hydroxybiphenyl-4-carbonitrile | 1,3-dibromopropane | K₂CO₃ | Acetonitrile | Reflux | 12 | ~70-80 | Inferred from similar syntheses |
| 4-([1,1'-biphenyl]-4-yl)oxy)propyl bromide | Pyrrolidine | K₂CO₃, KI | EtOH/H₂O | Reflux | 8-12 | 42 | [5][6] |
N-Alkylation / Reductive Amination
This step introduces the cyclic amine moiety.
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low yield of the desired tertiary amine | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of quaternary ammonium salts (over-alkylation). 3. Decomposition of reagents or product. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increase the temperature if necessary. 2. Use a 1:1 stoichiometry of the amine and alkyl halide. Add the alkyl halide slowly to the amine. 3. Ensure the reaction is run under an inert atmosphere if reagents are air-sensitive. |
| Formation of multiple products | The amine starting material is a secondary amine, leading to the formation of both the desired tertiary amine and a quaternary ammonium salt. | Use a slight excess of the amine to minimize over-alkylation of the product. |
| Difficulty in removing the unreacted starting amine | The starting amine and the product have similar polarities. | 1. Use a slight excess of the alkyl halide to ensure all the starting amine reacts, then purify the product from the excess alkyl halide. 2. Utilize an ion-exchange resin to capture the unreacted amine. |
| (For Reductive Amination) Imine does not form | 1. Presence of water: Water can hydrolyze the imine back to the starting materials. 2. Steric hindrance around the ketone/aldehyde or amine. | 1. Use a dehydrating agent like molecular sieves or perform the reaction in a solvent that allows for azeotropic removal of water. 2. Use a less hindered starting material if possible, or increase the reaction temperature. |
| (For Reductive Amination) Aldehyde/ketone is reduced instead of the imine | The reducing agent is too strong and not selective for the imine. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). |
Quantitative Data for N-Alkylation of Analogs
| Alkyl Halide Intermediate | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4'- (3-bromopropoxy)biphenyl-4-carbonitrile | (R)-3-(dimethylamino)pyrrolidine | K₂CO₃ | Acetonitrile | 80 | 16 | ~60-70 | Inferred from similar syntheses |
| 1-(3-([1,1'-biphenyl]-4-yloxy)propyl)bromide | Pyrrolidine | K₂CO₃, KI | EtOH/H₂O | Reflux | 8-12 | 42 | [5][6] |
Experimental Protocols
1. General Procedure for Williamson Ether Synthesis of 4'-(3-bromopropoxy)-[1,1'-biphenyl]-4-carbonitrile
-
To a solution of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add potassium carbonate (2.0-3.0 eq).
-
Add 1,3-dibromopropane (3.0-5.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (or 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
2. General Procedure for N-Alkylation to Synthesize 4'-[3-((3R)-3-(dimethylamino)pyrrolidin-1-yl)propoxy]-[1,1'-biphenyl]-4-carbonitrile
-
To a solution of 4'-(3-bromopropoxy)-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.
-
Add (R)-3-(dimethylamino)pyrrolidine (1.1-1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 16-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, often with a small percentage of triethylamine to prevent tailing) or by acid-base extraction to yield the final product.
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound as a dual H3R antagonist and S2R ligand.
Experimental Workflow
References
- 1. biotage.com [biotage.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
KSK94 vs. A-331440: A Comparative Guide for Metabolic Research
In the landscape of metabolic research, particularly in the pursuit of anti-obesity therapeutics, the modulation of histamine receptors has emerged as a promising strategy. Among the compounds investigated, KSK94 and A-331440 have garnered attention for their potential to influence metabolic parameters. This guide provides a detailed, objective comparison of these two molecules, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
At a Glance: Key Differences
| Feature | This compound | A-331440 |
| Primary Target(s) | Dual Histamine H3 Receptor and Sigma-2 Receptor Ligand | Selective Histamine H3 Receptor Antagonist |
| Reported Effects | Anorectic effect, prevents visceral adipose tissue hypertrophy and inflammation, normalizes leptin and resistin levels, potential to induce browning of white adipose tissue.[1] | Reduces body weight and body fat, improves insulin tolerance.[2][3][4] |
| Development Status | Preclinical | Preclinical (development halted due to genotoxicity)[5][6] |
| Structural Relationship | Structural analog of A-331440.[1][5] | A non-imidazole histamine H3 receptor antagonist.[3][4] |
Mechanism of Action and Signaling Pathways
A-331440 exerts its effects primarily through the potent and selective antagonism of the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking this receptor, A-331440 increases the release of histamine, a neurotransmitter known to suppress appetite and increase energy expenditure.
This compound , a structural analog of A-331440, also acts as a histamine H3 receptor antagonist.[1][5] However, it possesses a dual mechanism of action, also targeting the sigma-2 receptor.[1] The sigma-2 receptor is implicated in various cellular processes, including cell survival and lipid metabolism. The synergistic action on both H3 and sigma-2 receptors may contribute to the broader range of metabolic effects observed with this compound.
References
- 1. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin Tolerance Test in Mouse [protocols.io]
- 3. Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
KSK94: A Novel Dual-Target Approach to Obesity Management
A Comparative Analysis of the Anti-Obesity Effects of KSK94 Against Leading Pharmacotherapies
For researchers and professionals in the field of drug development, the quest for effective anti-obesity therapeutics remains a paramount challenge. This guide provides a comprehensive comparison of the novel dual histamine H3 and sigma-2 receptor ligand, this compound, with established anti-obesity medications. The following sections present quantitative data from preclinical studies of this compound alongside clinical trial data for approved alternatives, detailed experimental protocols, and visualizations of the proposed signaling pathway and experimental workflow.
Comparative Efficacy of Anti-Obesity Agents
The following table summarizes the quantitative data on the anti-obesity effects of this compound in a preclinical model and leading pharmacotherapies in clinical trials.
| Compound | Mechanism of Action | Study Population/Model | Treatment Duration | Mean Body Weight Change | % Subjects with ≥5% Weight Loss | % Subjects with ≥10% Weight Loss |
| This compound | Histamine H3 & Sigma-2 Receptor Ligand | Female Wistar rats on a palatable diet | 4 weeks | Palatable Diet + this compound: 265.8 ± 11.8 g (vs. Palatable Diet + Vehicle: 290.3 ± 10.5 g)[1] | Not Applicable | Not Applicable |
| Bupropion/Naltrexone | Dopamine/Norepinephrine Reuptake Inhibitor & Opioid Antagonist | Female Wistar rats on a palatable diet | 4 weeks | Palatable Diet + Bup/Nal: 269.5 ± 12.4 g (vs. Palatable Diet + Vehicle: 290.3 ± 10.5 g)[1] | Not Applicable | Not Applicable |
| Semaglutide (2.4 mg) | GLP-1 Receptor Agonist | Overweight/obese adults (STEP 1 Trial) | 68 weeks | -14.9% (vs. -2.4% with placebo)[2] | 86.4% (vs. 31.5% with placebo)[2] | 69.1% (vs. 12.0% with placebo)[2] |
| Liraglutide (3.0 mg) | GLP-1 Receptor Agonist | Overweight/obese adults with prediabetes (SCALE Obesity and Pre-diabetes Trial) | 56 weeks | -8.0% (vs. -2.6% with placebo)[3] | 64% (vs. 27% with placebo)[3] | 33% (vs. 10% with placebo)[3] |
| Phentermine/Topiramate (15 mg/92 mg) | Sympathomimetic Amine & GABA Receptor Modulator | Overweight/obese adults with comorbidities (CONQUER Trial) | 56 weeks | -9.8% (vs. -1.2% with placebo)[4] | 70% (vs. 21% with placebo)[4] | 48% (vs. 7% with placebo)[4] |
| Naltrexone/Bupropion (32 mg/360 mg) | Opioid Antagonist & Dopamine/Norepinephrine Reuptake Inhibitor | Overweight/obese adults (COR-I Trial) | 56 weeks | -6.1% (vs. -1.3% with placebo)[5] | 48% (vs. 16% with placebo)[5][6] | 25% (vs. 7% with placebo) |
| Orlistat (120 mg) | Gastric and Pancreatic Lipase Inhibitor | Obese adults (XENDOS Study) | 4 years | -5.8 kg (vs. -3.0 kg with placebo)[7][8] | 52.8% (completers) (vs. 37.3% with placebo)[7] | 26.2% (completers) (vs. 15.6% with placebo)[7] |
Biochemical Parameters in a Preclinical Model of this compound
In a study using a rat model of developing obesity, this compound demonstrated significant effects on key hormones involved in appetite and metabolism.
| Parameter | Palatable Diet + Vehicle | Palatable Diet + this compound (10 mg/kg) | Palatable Diet + Bupropion/Naltrexone (20+1 mg/kg) | Standard Diet + Vehicle |
| Visceral Fat Weight (g) | 15.8 ± 1.9 | 9.8 ± 1.5 | 10.5 ± 1.7 | 6.5 ± 1.1 |
| Adipose Resistin (ng/mg protein) | ~1.7 | ~1.1 | ~1.3 | ~1.1 |
| Adipose Leptin (ng/mg protein) | ~0.8 | ~0.55 | ~0.65 | ~0.6 |
Data adapted from a study in female Wistar rats.[1][9]
Experimental Protocols
This compound Anti-Obesity Study in a Rat Model
-
Animal Model: The study utilized female Wistar rats.[1]
-
Diet-Induced Obesity: A model of developing obesity was established by providing the rats with a palatable, high-energy diet.[1]
-
Treatment Groups: The rats were divided into four groups:
-
Duration: The treatment was administered for four weeks.[1]
-
Endpoints: The primary outcomes assessed were final body weight and visceral fat weight. Additionally, the concentrations of leptin and resistin in visceral adipose tissue were measured.[1] Histopathological and immunohistochemical studies of the adipose tissue were also conducted.[1]
General Protocol for Human Clinical Trials of Anti-Obesity Medications
-
Study Design: The majority of the cited clinical trials for the alternative drugs were randomized, double-blind, placebo-controlled studies.[5][6][10]
-
Participant Population: Participants were typically adults with a Body Mass Index (BMI) of ≥ 30 kg/m ² (obese) or ≥ 27 kg/m ² (overweight) with at least one weight-related comorbidity such as hypertension, type 2 diabetes, or dyslipidemia.[4][6][10][11]
-
Intervention: Participants were randomly assigned to receive the investigational drug or a placebo, in addition to counseling on a reduced-calorie diet and increased physical activity.[10][11][12]
-
Treatment Duration: The duration of these trials typically ranged from 56 to 68 weeks.[2][4][5][10]
-
Primary Endpoints: The co-primary endpoints were generally the percentage change in body weight from baseline and the proportion of participants achieving a weight loss of 5% or more.[4][5]
Visualizing the Mechanisms
Proposed Signaling Pathway of this compound
The dual-target mechanism of this compound is believed to exert its anti-obesity effects through the modulation of two distinct signaling pathways. As a histamine H3 receptor antagonist, this compound is proposed to increase the release of histamine in the brain, a neurotransmitter known to suppress appetite. Concurrently, its action as a sigma-2 receptor ligand may contribute to the regulation of lipid metabolism and adipocyte function.
Caption: Proposed dual signaling pathway of this compound's anti-obesity effects.
Comparative Experimental Workflow
The following diagram outlines a typical workflow for the preclinical and clinical evaluation of a novel anti-obesity compound like this compound, culminating in a comparative analysis with existing treatments.
References
- 1. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Effects of low-dose, controlled-release, phentermine plus topiramate combination on weight and associated comorbidities in overweight and obese adults (CONQUER): a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of naltrexone plus bupropion on weight loss in overweight and obese adults (COR-I): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hps.com.au [hps.com.au]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Obesity management: Update on orlistat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Original Article [sciencehub.novonordisk.com]
- 11. contravehcp.com [contravehcp.com]
- 12. Phase 3a Data Showed Liraglutide 3 mg Demonstrated Significantly Greater Weight Loss Compared to Placebo in Adults With Obesity and Type 2 Diabetes [prnewswire.com]
Unveiling the Therapeutic Potential of KSK94 in Obesity: A Comparative Analysis with Bupropion/Naltrexone
A head-to-head comparison of the novel dual-target ligand KSK94 with the established combination therapy of bupropion/naltrexone reveals promising new avenues for obesity treatment. Preclinical data suggest that this compound may offer superior efficacy in preventing key pathological changes in adipose tissue associated with obesity.
This guide provides a detailed comparison of this compound and bupropion/naltrexone, focusing on their mechanisms of action, efficacy from preclinical studies, and the experimental protocols used in these evaluations. The information is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
The therapeutic approaches of this compound and bupropion/naltrexone for weight management are rooted in distinct molecular pathways.
This compound is a novel compound that acts as a dual ligand for the histamine H3 receptor and the sigma-2 receptor[1]. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters involved in appetite and energy homeostasis. By antagonizing this receptor, this compound is thought to increase the release of anorexigenic neurotransmitters. The sigma-2 receptor's role in obesity is an active area of research, and its modulation by this compound may contribute to the observed therapeutic effects. Furthermore, preliminary studies suggest that this compound may also induce the browning of visceral white adipose tissue, a process that increases energy expenditure[1].
Bupropion/Naltrexone , an FDA-approved combination therapy, targets the central nervous system to regulate appetite and energy balance[2][3]. Its mechanism is synergistic:
-
Bupropion: A norepinephrine-dopamine reuptake inhibitor, bupropion stimulates pro-opiomelanocortin (POMC) neurons in the hypothalamus[4][5]. This leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin-4 receptors (MC4R) to decrease food intake and increase energy expenditure[6].
-
Naltrexone: An opioid receptor antagonist, naltrexone blocks the autoinhibitory feedback loop on POMC neurons that is mediated by β-endorphin, another product of POMC cleavage[4][6]. By inhibiting this feedback, naltrexone sustains the anorectic signal produced by bupropion-induced α-MSH release[4].
This dual action on both the hypothalamic appetite control centers and the mesolimbic reward system contributes to its efficacy in weight management[4].
Comparative Efficacy: Preclinical Findings
A key preclinical study directly compared the efficacy of this compound with a combination of bupropion and naltrexone in a rat model of developing obesity. The results of this study are summarized below.
Effects on Adipose Tissue and Metabolic Markers
The study revealed that this compound was more effective than the bupropion/naltrexone combination in several key parameters related to adipose tissue health and metabolic function.
| Parameter | This compound | Bupropion/Naltrexone | Key Findings |
| Visceral Adipose Tissue Hypertrophy | Prevented | Less Effective | This compound demonstrated a superior ability to prevent the enlargement of fat cells in the visceral adipose tissue. |
| Visceral Adipose Tissue Inflammation | Prevented | Less Effective | This compound was more effective in preventing the inflammatory response within visceral adipose tissue, a hallmark of obesity-related complications. |
| Leptin Levels | Normalized | Less Effective | This compound was more successful in maintaining normal levels of leptin, a hormone involved in appetite regulation that often becomes dysregulated in obesity. |
| Resistin Levels | Normalized | Less Effective | This compound showed greater efficacy in normalizing levels of resistin, an adipokine linked to insulin resistance. |
| Total Reduction Capacity of Adipose Tissue | Preserved | Less Effective | This compound was more effective at preserving the antioxidant capacity of adipose tissue. |
| Caloric Intake | Reduced | Not specified in abstract | The study noted that this compound acted as an anorectic compound, reducing the number of calories consumed by the animals[1]. |
These findings suggest that this compound may not only act as an anorectic agent but also directly mitigate some of the pathological changes in adipose tissue that are characteristic of obesity[1].
Experimental Protocols
The preclinical comparison of this compound and bupropion/naltrexone utilized a rat model of developing obesity. While the full detailed methodology is pending publication, the study abstract provides an overview of the experimental approach.
Animal Model: The study was conducted in a rat model designed to simulate the development of obesity, likely through a high-fat diet or other obesogenic stimuli.
Treatment Groups:
-
Control Group
-
This compound Treatment Group
-
Bupropion/Naltrexone Combination Treatment Group
Key Outcome Measures:
-
Adipose Tissue Analysis: Histological examination of visceral adipose tissue to assess hypertrophy (cell size) and inflammation (immune cell infiltration).
-
Biochemical Analysis: Measurement of serum levels of leptin and resistin.
-
Antioxidant Capacity: Assessment of the total reduction capacity of adipose tissue.
-
Food Intake: Monitoring of daily caloric consumption to determine anorectic effects.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Signaling Pathway of Bupropion/Naltrexone
Caption: Bupropion/Naltrexone signaling pathway.
Proposed Signaling Pathway of this compound
Caption: Proposed this compound signaling pathway.
Experimental Workflow for Comparative Study
Caption: Preclinical comparative study workflow.
Conclusion and Future Directions
The preclinical evidence to date positions this compound as a promising therapeutic candidate for obesity. Its apparent superiority over the bupropion/naltrexone combination in mitigating adipose tissue pathology in a rat model is a significant finding that warrants further investigation. The dual mechanism of action, targeting both the histamine H3 and sigma-2 receptors, represents a novel approach to weight management.
Future research should focus on elucidating the precise molecular mechanisms underlying the effects of this compound, particularly the role of sigma-2 receptor modulation and the induction of white adipose tissue browning. Comprehensive safety and toxicology studies are also essential next steps. Should further preclinical studies confirm these initial promising results, this compound could progress to clinical trials to evaluate its efficacy and safety in human populations. For drug development professionals, this compound represents an exciting new frontier in the ongoing effort to combat the global obesity epidemic.
References
- 1. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. forhers.com [forhers.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Naltrexone SR/Bupropion SR (Contrave): A New Approach to Weight Loss in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naltrexone/Bupropion ER (Contrave): Newly Approved Treatment Option for Chronic Weight Management in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of KSK94 Binding Affinity: A Cross-Validated Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of KSK94, a dual-ligand for the histamine H3 (H3R) and sigma-2 (σ2R) receptors, against other relevant compounds. The data presented is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a thorough understanding of its pharmacological profile and the methodologies used for its evaluation.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki) of this compound and a selection of alternative compounds for the human histamine H3 receptor (hH3R) and the sigma-2 receptor (σ2R). Lower Ki values indicate higher binding affinity.
| Compound | hH3R Ki (nM) | σ2R Ki (nM) | Receptor Profile |
| This compound | 7.9 | Significant binding [1] | Dual H3R/σ2R Ligand |
| KSK-60 | ~1.5 | Lower affinity than KSK-74 | Dual H3R/σ2R Ligand[2] |
| KSK-74 | ~30 | Higher affinity than KSK-60 | Dual H3R/σ2R Ligand[2] |
| Pitolisant | ~1-5 | Low affinity | Selective H3R Antagonist/Inverse Agonist[3] |
| Clobenpropit | ~1-10 | Not reported | H3R Antagonist |
| Thioperamide | ~4 | Not reported | H3R Antagonist[3] |
| ABT-239 | ~1-10 | Not reported | H3R Antagonist |
Note: "Significant binding" for this compound at the σ2R is noted in the literature, though a precise Ki value was not consistently available in the reviewed sources.
Experimental Protocols
The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a detailed, representative protocol for such an assay for the histamine H3 receptor.
Radioligand Binding Assay for Histamine H3 Receptor
This protocol outlines the steps for a competitive radioligand binding assay to determine the binding affinity of a test compound (like this compound) for the histamine H3 receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH), a high-affinity agonist for H3R.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit or thioperamide) to determine non-specific binding.
-
Test Compounds: Serial dilutions of the compound of interest (e.g., this compound).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the H3R in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]-NAMH (typically at or below its Kd value).
-
Either:
-
Assay buffer (for total binding).
-
Non-specific binding control (for non-specific binding).
-
A concentration from the serial dilution of the test compound.
-
-
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the histamine H3 and sigma-2 receptors, the primary targets of this compound.
References
A Comparative Guide to KSK94 and Selective Sigma-2 Receptor Ligands for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual histamine H3 and sigma-2 (σ2) receptor ligand, KSK94, with other selective sigma-2 receptor ligands. This analysis is supported by experimental data to inform preclinical research and development.
The sigma-2 (σ2) receptor, identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target due to its overexpression in proliferating cancer cells and its involvement in neurological disorders.[1] This guide evaluates this compound, a compound with a unique dual-receptor profile, against established selective σ2 receptor ligands such as Siramesine, RHM-1, and ISO-1.
Comparative Analysis of Receptor Binding Affinity
The binding affinity and selectivity of a ligand are critical determinants of its pharmacological profile. The following table summarizes the in vitro binding affinities (Ki) of this compound and selected selective sigma-2 receptor ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | H3 Receptor Ki (nM) | σ2 Selectivity (σ1 Ki / σ2 Ki) |
| This compound | 2958[2] | 75.2[2] | 7.9[2] | 39.3 |
| Siramesine | 17[3] | 0.12[3] | - | 141.7 |
| RHM-1 | >300 | 1.1 | - | >272 |
| ISO-1 | - | - | - | - |
Functional Performance: In Vitro Efficacy
The functional activity of these ligands, particularly their ability to induce cell death in cancer cells, is a key area of investigation.
This compound
While this compound demonstrates significant affinity for the σ2 receptor, current research has primarily focused on its dual antagonism of the histamine H3 and σ2 receptors in the context of obesity and metabolic disorders.[5] Studies have shown that this compound can reduce calorie consumption and prevent hypertrophy and inflammation of adipose tissue in animal models.[5] Limited data is available on its direct cytotoxic or pro-apoptotic effects on cancer cell lines, which warrants further investigation to fully characterize its potential in oncology.
Selective Sigma-2 Receptor Ligands
In contrast, selective σ2 receptor agonists have been more extensively studied for their anti-cancer properties.
-
Siramesine : This potent σ2 receptor agonist induces cell death in various cancer cell lines.[6][7] For example, in PC3 prostate cancer cells, siramesine induced dose-dependent cell death with a lethal concentration 50 (LC50) of 20 μM after 24 hours of treatment.[2] In other studies, siramesine has been shown to induce apoptosis through mechanisms involving lysosomal membrane permeabilization and the generation of reactive oxygen species.[2][6]
-
RHM-1 : As a selective σ2 receptor ligand, RHM-1 has been utilized in studies to characterize σ2 receptor binding and function.[8] While its functional effects on cell viability are a subject of ongoing research, its high selectivity makes it a valuable tool for dissecting σ2 receptor-specific pathways.
-
ISO-1 : Primarily known as a MIF inhibitor, ISO-1 has been shown to have anti-proliferative effects on cancer cells.[9][10] For instance, it has been demonstrated to inhibit the proliferation of human pancreatic cancer cells.[9] However, these effects are generally attributed to its action on MIF signaling rather than direct interaction with the σ2 receptor.
Signaling Pathways
The signaling cascades initiated by σ2 receptor modulation are complex and can vary depending on the cellular context.
Activation of the σ2 receptor has been linked to several downstream signaling pathways implicated in cell survival, proliferation, and death. These include the modulation of calcium signaling, interaction with the epidermal growth factor receptor (EGFR), and subsequent activation of the PI3K/Akt and Ras/ERK pathways.[11][12] Furthermore, the σ2 receptor is involved in the regulation of cholesterol homeostasis.[5]
Below are diagrams illustrating a general overview of σ2 receptor signaling and a specific pathway involving the Nerve Growth Factor (NGF) receptor TrkA.
Experimental Protocols
Radioligand Binding Assay for Sigma-2 Receptor
This protocol is used to determine the binding affinity of a test compound for the σ2 receptor.
Materials:
-
Rat liver membrane homogenates (source of σ2 receptors)
-
[3H]DTG (1,3-di-o-tolylguanidine) or another suitable radioligand
-
(+)-Pentazocine (to mask σ1 receptors)
-
Test compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing rat liver membrane homogenate, the radioligand (e.g., [3H]DTG), and (+)-pentazocine in assay buffer.
-
Add the test compound at a range of concentrations to initiate the competition binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caspase-3 Activity Assay
This assay is used to quantify the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Lyse the cells to release the cellular contents, including caspases.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate the plate at 37°C to allow the active caspase-3 to cleave the substrate, resulting in a colorimetric or fluorescent signal.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The increase in signal compared to untreated control cells is proportional to the caspase-3 activity.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of the test compound for the desired duration.
-
Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound presents a unique pharmacological profile with its dual activity at histamine H3 and sigma-2 receptors. While its efficacy in metabolic disorders is being established, its potential as an anti-cancer agent via its σ2 receptor affinity requires more extensive investigation, particularly concerning its direct cytotoxic and pro-apoptotic effects.
In contrast, selective σ2 receptor ligands, such as Siramesine, have demonstrated potent anti-cancer activity in a variety of preclinical models. The choice between this compound and a selective σ2 receptor ligand will depend on the specific research question and therapeutic application. For studies focused on the singular role of the σ2 receptor in cancer, highly selective ligands like Siramesine and RHM-1 are invaluable tools. This compound, however, may offer a novel therapeutic approach for conditions where both histamine H3 and sigma-2 receptor pathways are implicated. Further research into the functional consequences of this compound's interaction with the σ2 receptor is crucial to fully understand its therapeutic potential across different disease areas.
References
- 1. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Roles of Macrophage Migration Inhibitory Factor (MIF) Signaling Pathway in Oncovirus Infection and Virus-Associated Cancers [mdpi.com]
- 11. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 12. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of KSK94 with Previous Generation Anti-Obesity Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of KSK94, a novel dual histamine H3 (H3R) and sigma-2 (σ2R) receptor ligand, with its structural analog, A-331440, and the combination therapy of bupropion/naltrexone. The information is compiled from available preclinical studies in rodent models of obesity, offering a comprehensive overview of their efficacy and mechanisms of action.
Executive Summary
This compound has demonstrated promising anti-obesity effects in preclinical models, appearing to be more effective in certain aspects than the combination of bupropion and naltrexone. As a dual-target ligand, this compound's mechanism of action involves the modulation of both the histaminergic and sigma receptor systems, which are implicated in the regulation of food intake and energy homeostasis. Its predecessor, A-331440, also showed significant anti-obesity properties by targeting the H3 receptor. The bupropion/naltrexone combination, an established anti-obesity therapy, acts on the hypothalamic melanocortin system and the mesolimbic reward pathway. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to facilitate a direct comparison of these compounds.
Quantitative Data Comparison
The following tables summarize the key efficacy data from preclinical studies in diet-induced obese (DIO) rodent models.
Table 1: Comparison of Efficacy in Rodent Models of Obesity
| Compound | Animal Model | Dose | Duration | Key Findings |
| This compound | Rat (developing obesity model) | Not Specified | Not Specified | More effective than bupropion/naltrexone in preventing visceral adipose tissue hypertrophy and inflammation, and normalizing leptin and resistin levels. Reduced caloric intake.[1] |
| A-331440 | Mouse (DIO) | 15 mg/kg | 28 days | Reduced body weight to a level comparable to mice on a low-fat diet. Reduced body fat and normalized insulin tolerance test. |
| Bupropion/Naltrexone | Rat (high-fat diet) | 20 mg/kg / 1 mg/kg | 14 days | Reduced food intake and body weight.[2][3] |
| Bupropion/Naltrexone | Rat (DIO) | Not Specified | 11 days | Additive effects in reducing cumulative food intake, body weight, and fat mass. |
Experimental Protocols
The preclinical data presented in this guide were primarily generated using diet-induced obesity (DIO) rodent models. The following is a generalized protocol based on standard methodologies.
Diet-Induced Obesity (DIO) Rodent Model
-
Animal Model: Male Sprague-Dawley or Wistar rats, or C57BL/6J mice are commonly used.
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and allowed to acclimate for at least one week with ad libitum access to standard chow and water.
-
Induction of Obesity:
-
High-Fat Diet (HFD): Animals are switched to a high-fat diet, typically containing 45% to 60% of calories from fat.[4]
-
Cafeteria Diet: A more varied diet consisting of highly palatable, energy-dense human foods (e.g., cookies, cheese, sausages) is provided alongside standard chow to induce hyperphagia and obesity.[5][6]
-
-
Monitoring: Body weight and food intake are monitored regularly (e.g., daily or weekly).[4][7] Body composition (fat and lean mass) can be assessed using techniques like dual-energy X-ray absorptiometry (DXA) or quantitative magnetic resonance (qNMR).
-
Compound Administration: Once a significant increase in body weight is observed compared to control animals on a standard diet, the test compounds (this compound, A-331440, or bupropion/naltrexone) are administered, typically via oral gavage or intraperitoneal injection, for a specified duration.
-
Outcome Measures:
-
Change in body weight.
-
Food and water consumption.
-
Adipose tissue analysis (e.g., weight of fat pads, adipocyte size and number).
-
Metabolic parameters (e.g., blood glucose, insulin, leptin, resistin, lipid profile).
-
Adipose Tissue Analysis
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and various adipose tissue depots (e.g., epididymal, retroperitoneal, mesenteric) are dissected and weighed.
-
Histology: Adipose tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Adipocyte Sizing: Stained sections are imaged using a microscope, and adipocyte size (diameter or area) is quantified using image analysis software.
Signaling Pathways and Mechanisms of Action
This compound: Dual Histamine H3 and Sigma-2 Receptor Modulation
This compound's anti-obesity effects are mediated through its interaction with two distinct receptor systems.
-
Histamine H3 Receptor (H3R) Antagonism: The H3R is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system. By blocking H3 receptors, this compound is thought to increase the release of histamine, a neurotransmitter known to suppress appetite and increase energy expenditure.[8][9]
-
Sigma-2 Receptor (σ2R) Modulation: The precise role of σ2R in obesity is still under investigation. However, these receptors are known to be involved in various cellular processes, including lipid metabolism and neuronal signaling.[10][11] Modulation of σ2R by this compound may contribute to its effects on adipose tissue and overall energy balance.
Bupropion/Naltrexone: Synergistic Action on Central Pathways
The combination of bupropion and naltrexone targets key pathways in the brain that regulate appetite and reward.[12][13][14][15]
-
Bupropion: As a dopamine and norepinephrine reuptake inhibitor, bupropion stimulates the activity of pro-opiomelanocortin (POMC) neurons in the hypothalamus.
-
Naltrexone: An opioid receptor antagonist, naltrexone blocks the autoinhibitory feedback loop on POMC neurons that is mediated by β-endorphin. This potentiates the anorectic signal from POMC neurons.
Conclusion
The available preclinical evidence suggests that this compound is a promising anti-obesity candidate with a novel dual mechanism of action. Direct comparative studies indicate its potential for superior efficacy over the bupropion/naltrexone combination in specific aspects of adipose tissue health. Further head-to-head studies with more detailed quantitative data are warranted to fully elucidate the comparative efficacy and safety profiles of this compound against its predecessors and other anti-obesity agents. The distinct mechanisms of action of these compounds offer different therapeutic approaches to tackling the complex pathophysiology of obesity.
References
- 1. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Naltrexone/bupropion modifies weight, food intake, and Drd2 gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diet induced obesity model in rats: The case of high carbohydrate diet - UCL Discovery [discovery.ucl.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Dataset on mice body weights and food intake following treatment with PG545 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. H3 receptor antagonists/inverse agonists as anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Responses to Sigma-1 or Sigma-2 Receptor Ablation in Adiposity, Fat Oxidation, and Sexual Dimorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 12. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naltrexone/bupropion - Wikipedia [en.wikipedia.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Naltrexone/Bupropion ER (Contrave): Newly Approved Treatment Option for Chronic Weight Management in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of KSK94 in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the potential anti-cancer mechanism of action of KSK94, a dual-ligand targeting the histamine H3 receptor (H3R) and the sigma-2 receptor (S2R/TMEM97). While this compound has been primarily investigated for its effects on metabolic disorders, its unique receptor profile suggests a plausible role in oncology. This document outlines a hypothesized mechanism of action in cancer, presents a detailed experimental plan for its validation, and compares its potential efficacy with alternative therapeutic agents targeting the same pathways.
Hypothesized Mechanism of Action of this compound in Cancer
This compound's anti-cancer activity is postulated to stem from its dual engagement of H3R and S2R, both of which are implicated in tumor progression. The histamine H3 receptor is overexpressed in a variety of cancers, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma.[1][2] While its role can be context-dependent, antagonism of H3R has been shown to inhibit cancer cell proliferation and tumor growth by modulating key signaling pathways such as PI3K/Akt/mTOR and MEK/ERK.[1]
The sigma-2 receptor, now identified as TMEM97, is also highly expressed in proliferating cancer cells and is considered a biomarker for several cancer types, including breast, lung, and prostate cancer.[3][4][5] Ligands targeting S2R have been demonstrated to induce apoptosis in cancer cells.[6] Knockdown of S2R/TMEM97 has been shown to inhibit cancer cell growth and metastasis.[7]
Therefore, this compound, by acting as a dual H3R antagonist and S2R ligand, is hypothesized to exert a multi-pronged anti-tumor effect: inhibiting proliferation and survival signals through H3R blockade while simultaneously inducing programmed cell death via S2R engagement.
Experimental Validation Workflow
A systematic approach is required to validate this hypothesized mechanism. The following workflow outlines the key experimental stages.
Data Presentation: Comparative Performance Metrics
The following tables summarize the expression of this compound's target receptors in various cancer cell lines and the reported efficacy of alternative H3R and S2R-targeting compounds. This data can serve as a benchmark for evaluating the performance of this compound.
Table 1: Expression of H3R and S2R/TMEM97 in Common Cancer Cell Lines
| Cell Line | Cancer Type | H3R Expression | S2R/TMEM97 Expression |
| MDA-MB-231 | Breast Cancer | High[8] | High[9] |
| MCF-7 | Breast Cancer | High[8] | Moderate[9] |
| A549 | NSCLC | High[1] | High[4] |
| H1975 | NSCLC | High[1] | Not widely reported |
| U87MG | Glioblastoma | High[2] | High |
| LNCaP | Prostate Cancer | High[10] | High[4] |
| HepG2 | Hepatocellular Carcinoma | Not widely reported | High[11] |
| PANC-1 | Pancreatic Cancer | High[12] | High |
Table 2: Comparative Efficacy (IC50) of Alternative H3R Antagonists and S2R Ligands
| Compound | Target | Cell Line | Cancer Type | IC50 (µM) |
| Ciproxifan | H3R Antagonist | A549 | NSCLC | ~40-60 |
| LINS01022 | H3R Antagonist | 4T1 | Breast Cancer | 7.9 ± 1.2[2] |
| LINS01023 | H3R Antagonist | 4T1 | Breast Cancer | 2.7 ± 1.2[2] |
| Siramesine | S2R Ligand | HeLa | Cervical Cancer | 10.3[13] |
| PB28 | S2R Ligand | HeLa | Cervical Cancer | 59.8[13] |
| Compound 4 | S2R Ligand | NCI-H460 | NSCLC | Not specified, active[14] |
| Compound 6 | S2R Ligand | SKOV-3 | Ovarian Cancer | Not specified, active[14] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound, a positive control (e.g., doxorubicin), and a vehicle control for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well and incubate for 4-18 hours in the dark.[15][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[6]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[6]
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, measuring long-term cell survival.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well in a 6-well plate).
-
Treatment: Treat the cells with this compound for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 1-3 weeks until colonies are visible.[1]
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.[12]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
Western Blot Analysis for Signaling Pathways
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
-
Cell Lysis: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, mTOR) overnight at 4°C.[10][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Hypothesized Signaling Pathway of this compound in Cancer Cells
This guide provides a foundational strategy for the preclinical validation of this compound in oncology. The successful execution of these experiments will elucidate its mechanism of action and provide the necessary data to support its further development as a potential anti-cancer therapeutic.
References
- 1. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clonogenic Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. kumc.edu [kumc.edu]
- 18. benchchem.com [benchchem.com]
KSK94: A Comparative Analysis of its Specificity for Histamine H3 and Sigma-2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the binding specificity of the novel compound KSK94 for the histamine H3 (H3) and sigma-2 (σ2) receptors. Through a comparative analysis with established selective ligands, supported by detailed experimental protocols and visual representations of key processes, this document aims to offer an objective evaluation of this compound's receptor interaction profile.
Executive Summary
This compound has emerged as a dual-ligand, exhibiting high affinity for both the histamine H3 and sigma-2 receptors. This unique characteristic presents both opportunities and challenges in its development as a selective pharmacological tool or therapeutic agent. Understanding its precise binding affinity and specificity is paramount for predicting its biological effects and potential off-target activities. This guide presents a quantitative comparison of this compound's binding affinity with that of well-characterized selective ligands for each receptor, providing a clear context for its receptor specificity.
Data Presentation: Comparative Binding Affinities
The following tables summarize the binding affinities (Ki values) of this compound and other selected ligands for the human histamine H3 and sigma-2 receptors. The Ki value represents the inhibition constant, with a lower value indicating a higher binding affinity.
Table 1: Comparative Binding Affinity for the Histamine H3 Receptor
| Compound | H3 Receptor Affinity (Ki, nM) | Selectivity Profile |
| This compound | 1.2 | Dual H3/Sigma-2 Ligand |
| Pitolisant | 0.16[1][2] | Selective H3 Antagonist/Inverse Agonist |
| Clobenpropit | ~0.35 - 1.4[3][4][5] | Selective H3 Antagonist |
Table 2: Comparative Binding Affinity for the Sigma-2 Receptor
| Compound | Sigma-2 Receptor Affinity (Ki, nM) | Selectivity Profile |
| This compound | 16.2 | Dual H3/Sigma-2 Ligand |
| Siramesine | 0.12[6] | Selective Sigma-2 Agonist |
| RHM-1 | High affinity (specific Ki not consistently reported) | Selective Sigma-2 Antagonist |
Experimental Protocols
The determination of binding affinities for this compound and comparator compounds is typically achieved through competitive radioligand binding assays. These assays are fundamental in pharmacology for characterizing the interaction of a ligand with its receptor.
Histamine H3 Receptor Binding Assay
Objective: To determine the binding affinity of this compound and other test compounds for the histamine H3 receptor.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated H3 receptor antagonist with high affinity, such as [3H]Nα-methylhistamine or [3H]-A-349821.
-
Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM thioperamide) to determine non-specific binding.
-
Test Compounds: this compound and other comparator ligands at various concentrations.
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Cells expressing the H3 receptor are harvested, homogenized, and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (or buffer for total binding, or non-specific control) are incubated with a fixed amount of the receptor-containing membranes in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through the glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor Binding Assay
Objective: To determine the binding affinity of this compound and other test compounds for the sigma-2 receptor.
Materials:
-
Receptor Source: Membranes prepared from tissues with high sigma-2 receptor density, such as rat or guinea pig liver, or from cells expressing the sigma-2 receptor.
-
Radioligand: A tritiated sigma-2 receptor ligand, such as [3H]DTG (1,3-di-o-tolylguanidine).
-
Masking Ligand: A selective sigma-1 receptor ligand (e.g., (+)-pentazocine) is often included to prevent the radioligand from binding to sigma-1 receptors, as [3H]DTG can also bind to this subtype.
-
Non-specific Binding Control: A high concentration of a known sigma ligand (e.g., 10 µM haloperidol) to determine non-specific binding.
-
Test Compounds: this compound and other comparator ligands at various concentrations.
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 8.0).
-
Filtration System: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Similar to the H3 receptor assay, tissues or cells are homogenized and centrifuged to obtain a membrane fraction rich in sigma-2 receptors.
-
Assay Incubation: The receptor membranes are incubated with the radioligand, the masking ligand, and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration and Washing: The separation of bound and free radioligand is achieved through rapid filtration and washing.
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: The IC50 is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation, as described for the H3 receptor assay.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the assessment of this compound's receptor specificity.
Caption: Experimental workflow for radioligand binding assays.
Caption: Principle of a competitive binding assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clobenpropit | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted Territory of KSK94 Disposal: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of novel research chemicals like KSK94, a potent histamine H3 receptor antagonist, is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), a cautious and systematic approach, grounded in established best practices for hazardous waste management, is paramount. This guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Prior to any disposal procedure, adherence to strict safety protocols is non-negotiable. All handling of this compound should occur in a well-ventilated laboratory, preferably within a certified chemical fume hood. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat, fully buttoned, and closed-toe shoes.
This compound Disposal: A Step-by-Step Protocol
Given that this compound is a research chemical with limited publicly available safety data, it must be treated as hazardous waste. The following step-by-step protocol outlines the recommended disposal procedure.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with organic compounds.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and the first rinse of any contaminated glassware, in a separate, sealed, and labeled hazardous waste container.
-
Never mix this compound waste with other chemical waste streams unless their compatibility is known and verified. In the absence of specific data, assume incompatibility.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS Number: "2566716-07-0"
-
An estimate of the concentration and quantity of this compound.
-
The date of waste accumulation.
-
The primary hazards associated with the compound (in the absence of an SDS, list as "Precautionary Handling: Research Compound with Unknown Hazards").
-
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure that the storage area is equipped with secondary containment to mitigate the impact of any potential leaks or spills.
-
Do not accumulate large quantities of waste. Arrange for regular pickups by a licensed hazardous waste disposal service.
4. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.
-
Provide the disposal company with all available information about the chemical, including its name, CAS number, and any known properties.
-
Retain all documentation related to the waste transfer and disposal for regulatory compliance.
5. Decontamination of Empty Containers:
-
Empty containers that once held this compound must be decontaminated before being discarded or repurposed.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the first rinsate as hazardous liquid waste. Subsequent rinses may be managed as non-hazardous waste, depending on institutional policies.
-
After thorough rinsing and drying, deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous laboratory waste.
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding disposal parameters (e.g., permissible concentration limits for specific disposal routes) is not available. The guiding principle is to treat all concentrations of this compound as hazardous waste.
| Parameter | Guideline |
| Waste Classification | Treat as Hazardous Waste in the absence of specific data. |
| Solid Waste Handling | Collect in designated, labeled, leak-proof containers. |
| Liquid Waste Handling | Collect in designated, labeled, sealed containers. Collect first rinse of glassware as hazardous. |
| Container Rinsing | Triple rinse with a suitable solvent; collect the first rinsate as hazardous waste. |
| Final Disposal Method | Incineration or other approved methods by a licensed hazardous waste disposal company. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance for the disposal of the research chemical this compound in the absence of a specific Safety Data Sheet. It is imperative that all laboratory personnel consult and adhere to their institution's specific hazardous waste management policies and all applicable local, state, and federal regulations.
Essential Safety and Handling Protocols for KSK94
Disclaimer: The following information is provided as a comprehensive guide for the safe handling of the hypothetical compound KSK94 in a laboratory setting. This compound is not a publicly documented chemical entity. The procedures outlined below are based on best practices for managing hazardous, volatile, and toxic organic compounds and should be adapted to specific experimental contexts and institutional safety protocols.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the minimum required PPE for handling this compound.
Table 1: Minimum Personal Protective Equipment for this compound
| Protection Type | Specification | Material/Standard |
| Respiratory | Full-face respirator with organic vapor cartridge | NIOSH approved |
| Eye | Chemical splash goggles (if not using full-face respirator) | ANSI Z87.1 |
| Hand | Nitrile or Neoprene gloves (double-gloved) | ASTM F739 |
| Body | Chemical-resistant lab coat or disposable gown | --- |
| Foot | Closed-toe shoes | --- |
Operational Plan: Handling this compound
All handling of this compound must be conducted within a certified chemical fume hood. The following workflow provides a step-by-step guide for safe handling.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Container | Labeling |
| Unused this compound | Original or sealed, labeled container | "Hazardous Waste: this compound" |
| Contaminated Solvents | Labeled, sealed waste container | "Hazardous Waste: Halogenated Organic Solvents with this compound" |
| Contaminated Solids | Labeled, sealed waste container | "Hazardous Waste: Solid Waste with this compound" |
The following diagram outlines the decision-making process for the disposal of materials potentially contaminated with this compound.
Experimental Protocols: Spill Decontamination
In the event of a spill, immediate and appropriate action is required.
Table 3: this compound Spill Decontamination Protocol
| Step | Action |
| 1 | Evacuate the immediate area and alert others. |
| 2 | If safe to do so, use a spill kit to contain the spill. |
| 3 | Neutralize the spill with a 5% sodium bicarbonate solution. |
| 4 | Absorb the neutralized spill with an inert absorbent material. |
| 5 | Collect the absorbed material in a labeled hazardous waste container. |
| 6 | Decontaminate the area with a 10% bleach solution, followed by water. |
| 7 | Dispose of all contaminated materials as hazardous waste. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
